Calenduloside H
Description
See also: Calendula Officinalis Flower (part of).
Structure
2D Structure
Properties
CAS No. |
26020-29-1 |
|---|---|
Molecular Formula |
C48H76O19 |
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-33(56)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-35(58)36(34(57)37(66-41)38(59)60)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1 |
InChI Key |
QZMAEZWZCGBZFK-AOJWCAIYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
melting_point |
198-203°C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Calenduloside H: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calenduloside H, an oleanane-type triterpene glycoside isolated from the roots of Calendula officinalis, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for the isolation and analysis of this compound, along with insights into its mechanisms of action, are presented to facilitate further research and drug development endeavors.
Chemical Structure and Physicochemical Properties
This compound is a complex saponin with the molecular formula C₄₈H₇₆O₁₉ and a molecular weight of approximately 957.11 g/mol .[1][2] Its structure is characterized by an oleanolic acid aglycone linked to a branched oligosaccharide chain. The systematic IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid.[1]
The 2D chemical structure of this compound is depicted below:
(A 2D chemical structure image of this compound would be inserted here in a full whitepaper)
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₈H₇₆O₁₉ | [1][2] |
| Molecular Weight | 957.11 g/mol | [1][2] |
| CAS Number | 26020-29-1 | [1] |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | [1] |
| Predicted Water Solubility | 0.19 g/L | [3] |
| Predicted logP | 2.04 | [3] |
| Polar Surface Area | 312.05 Ų | [3] |
| Hydrogen Bond Donor Count | 11 | [3] |
| Hydrogen Bond Acceptor Count | 18 | [3] |
| Rotatable Bond Count | 10 | [3] |
Biological Activities and Mechanism of Action
Oleanane-type triterpene glycosides from Calendula officinalis, including compounds structurally related to this compound, have demonstrated significant anti-inflammatory and cytotoxic activities.[1][3][4]
Anti-inflammatory Activity
Triterpenoid glycosides from Calendula officinalis have been shown to exert potent anti-inflammatory effects.[1][3] The primary mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process allows the NF-κB p50/p65 dimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). Oleanane-type triterpenoids are believed to inhibit the IKKβ subunit, thereby preventing the phosphorylation and degradation of IκBα and ultimately blocking the nuclear translocation of NF-κB.
Cytotoxic Activity
Several oleanane-type triterpene glycosides isolated from Calendula officinalis have exhibited cytotoxic effects against various cancer cell lines, with notable activity against colon cancer, leukemia, and melanoma cells.[1][4] The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway.
This intrinsic apoptotic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak. These proteins oligomerize on the outer mitochondrial membrane, forming pores that increase its permeability. This results in the release of cytochrome c from the intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Experimental Protocols
Isolation and Purification of Oleanane Glycosides from Calendula officinalis Roots
The following protocol is a generalized procedure for the isolation of oleanane glycosides, including this compound, from the roots of Calendula officinalis.
Methodology:
-
Extraction: Dried and powdered roots of Calendula officinalis are extracted with methanol using either a Soxhlet apparatus for exhaustive extraction or maceration at room temperature.
-
Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The glycosides, including this compound, are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel.
-
Gradient Elution: The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol solvent system.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired glycosides.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative reversed-phase HPLC on a C18 column.
-
Final Elution: Elution with a suitable mobile phase, such as an acetonitrile-water gradient, yields the pure this compound. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (NMR, MS).
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of this compound can be evaluated by measuring its effect on the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) are included.
-
Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. Absorbance is measured at 540 nm.
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay (MTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a parallel MTT assay is performed.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29 colon cancer cells, A375 melanoma cells) are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 24, 48, or 72 hours. A vehicle control and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Conclusion and Future Directions
This compound, a prominent oleanane-type triterpene glycoside from Calendula officinalis, exhibits promising anti-inflammatory and cytotoxic properties. Its mechanism of action appears to be mediated through the modulation of key signaling pathways, including the inhibition of NF-κB and the induction of mitochondrial-mediated apoptosis. The experimental protocols detailed in this guide provide a framework for the consistent isolation and biological evaluation of this compound.
Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy and safety in preclinical in vivo models. A comprehensive understanding of its pharmacological profile will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases and cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibacterial and antiparasitic activity of oleanolic acid and its glycosides isolated from marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers. | Semantic Scholar [semanticscholar.org]
Isolating Calenduloside H from Calendula officinalis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of Calenduloside H, a triterpenoid saponin, from the roots of Calendula officinalis. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key workflows and potential signaling pathways.
Introduction
Calendula officinalis, commonly known as pot marigold, is a plant rich in various bioactive compounds, including triterpenoid saponins. Among these, this compound, isolated from the roots, is of growing interest for its potential therapeutic properties. This guide details a representative methodology for its extraction and purification and explores its potential anti-inflammatory and anti-proliferative mechanisms.
Data Presentation: Extraction and Compound Yields
Table 1: Extraction Yields from Calendula officinalis
| Plant Part | Extraction Method | Solvent | Yield (%) | Reference |
| Flowers | Supercritical Fluid Extraction (SFE) | Carbon Dioxide | 8.3 | [1] |
| Flowers | Ethanolic Maceration (post-SFE) | Ethanol | 7.2 | [1] |
| Flowers | Ethanolic Maceration | 70% Ethanol | Not Specified | [2] |
| Roots | Not Specified | Not Specified | Not Specified |
Table 2: Quantification of Specific Compounds in Calendula officinalis Extracts
| Compound | Plant Part | Extraction Method | Quantification Method | Concentration | Reference |
| Chlorogenic Acid | Flowers | CO2 Extraction | HPTLC | 16.75% (w/v) | [3] |
| Rutin | Flowers | Ultrasound-Assisted Extraction | Response Surface Methodology | 0.218 - 2.28% (w/w) | [4] |
| Total Carotenoids | Flowers | HPLC | Spectrophotometry | 111 - 276 mg/100g fresh flowers | [5] |
| Total Polyphenols | Petals | Hydro-alcoholic Extraction | Not Specified | 37.01 ± 0.015 g GAE/g |
Experimental Protocols
While the original 1974 protocol by Vecherko et al. for the specific isolation of this compound is not readily accessible, a representative protocol for the isolation of triterpenoid saponins from Calendula officinalis roots has been constructed based on established methodologies for similar compounds.
Protocol 1: Extraction and Fractionation of Triterpenoid Saponins from Calendula officinalis Roots
-
Plant Material Preparation:
-
Obtain fresh, healthy roots of Calendula officinalis.
-
Wash the roots thoroughly with distilled water to remove soil and debris.
-
Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Once completely dry, grind the roots into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Transfer the powdered root material to a Soxhlet apparatus.
-
Perform sequential extraction with solvents of increasing polarity. Begin with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
Follow with a polar solvent such as methanol or 70% ethanol to extract the triterpenoid saponins. The extraction should be carried out for a sufficient duration (e.g., 8-12 hours) to ensure exhaustive extraction.
-
-
Fractionation:
-
Concentrate the methanolic or ethanolic extract under reduced pressure using a rotary evaporator.
-
Resuspend the concentrated extract in distilled water.
-
Perform liquid-liquid partitioning of the aqueous suspension with n-butanol. The triterpenoid saponins will preferentially partition into the n-butanol phase.
-
Separate the n-butanol fraction and concentrate it to dryness under reduced pressure.
-
Protocol 2: Purification of Triterpenoid Saponins by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., chloroform-methanol-water) as the mobile phase.
-
-
Chromatographic Separation:
-
Dissolve the dried n-butanol fraction in a minimal amount of the mobile phase.
-
Load the sample onto the prepared silica gel column.
-
Elute the column with a gradient of increasing polarity of the mobile phase. For example, start with a higher proportion of chloroform and gradually increase the proportion of methanol and water.
-
Collect fractions of the eluate.
-
-
Fraction Analysis and Final Purification:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the desired triterpenoid saponins.
-
Pool the fractions containing the compounds of interest.
-
If necessary, perform further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Isolation of this compound.
Potential Signaling Pathways
The anti-inflammatory and anti-proliferative effects of Calendula officinalis extracts are thought to be mediated, in part, through the modulation of key signaling pathways. While the specific actions of this compound are still under investigation, the following diagrams illustrate the likely mechanisms based on studies of related triterpenoids from the plant.
Caption: Proposed Inhibition of the NF-κB Signaling Pathway.
Caption: Proposed Inhibition of the STAT3 Signaling Pathway.
Discussion of Biological Activity
Anti-inflammatory Effects
Extracts from Calendula officinalis rich in triterpenoids have demonstrated significant anti-inflammatory properties.[6] These effects are believed to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[4][7] Inhibition of this pathway leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, recent studies on faradiol, another triterpenoid from Calendula officinalis, have shown that it can reduce the phosphorylation of STAT3, a critical transcription factor involved in inflammatory and proliferative processes.[8] This suggests a potential mechanism of action for this compound in modulating inflammatory responses.
Anti-proliferative and Cytotoxic Effects
Triterpenoid glycosides isolated from Calendula officinalis have exhibited cytotoxic effects against various human cancer cell lines, including those of the colon, leukemia, and melanoma.[9][10] Methanolic extracts of the plant have been shown to inhibit the proliferation of breast cancer cells.[11] The anti-proliferative activity of Calendula officinalis extracts has been linked to the modulation of genes involved in apoptosis and cell cycle progression, such as BCL2, BAX, and STAT3.[3] These findings highlight the potential of this compound as a lead compound in the development of novel anti-cancer therapies.
Conclusion
This technical guide provides a framework for the isolation and preliminary characterization of this compound from Calendula officinalis roots. While a specific, detailed protocol for this particular compound remains to be fully elucidated in accessible literature, the provided representative methodology offers a solid starting point for researchers. The demonstrated anti-inflammatory and anti-proliferative activities of related compounds from Calendula officinalis underscore the therapeutic potential of this compound and warrant further investigation into its precise mechanisms of action. This guide serves as a valuable resource for scientists and drug development professionals interested in exploring the pharmacological applications of this promising natural product.
References
- 1. Concentration of Antioxidant Compounds from Calendula officinalis through Sustainable Supercritical Technologies, and Computational Study of Their Permeability in Skin for Cosmetic Use [mdpi.com]
- 2. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. notulaebotanicae.ro [notulaebotanicae.ro]
- 4. iris.unitn.it [iris.unitn.it]
- 5. researchgate.net [researchgate.net]
- 6. A Bio-Guided Fractionation to Assess the Inhibitory Activity of Calendula officinalis L. on the NF-κB Driven Transcription in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Bio-Guided Fractionation to Assess the Inhibitory Activity of Calendula officinalis L. on the NF-κB Driven Transcription in Human Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to Calenduloside H: Discovery, Natural Sources, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Calenduloside H, an oleanane-type triterpene glycoside. It details its initial discovery, primary natural sources, and current understanding of its biological activities. This document consolidates available quantitative data, outlines experimental methodologies for its isolation and characterization, and visualizes key processes and pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a saponin belonging to the vast family of triterpenoid glycosides, which are secondary metabolites widely distributed in the plant kingdom. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This guide focuses specifically on this compound, aiming to provide a detailed technical resource covering its discovery, natural origins, and what is currently known about its potential therapeutic applications.
Discovery and Chemical Profile
Initial Discovery
This compound was first isolated and identified in 1974 by a team of researchers led by L.P. Vecherko.[1] Their work on the chemical constituents of the roots of Calendula officinalis L. led to the characterization of this novel triterpenoid glycoside.[1] It is also referred to in literature as Glucoside C and Saponoside C.[1]
Chemical Structure and Properties
This compound is an oleanane-type triterpene glycoside. The aglycone core is an oleanolic acid, a pentacyclic triterpene, which is glycosidically linked to sugar moieties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₈H₇₆O₁₉ | [2] |
| Molecular Weight | 957.11 g/mol | [2] |
| Class | Oleanane-type triterpene glycoside | [3] |
| CAS Number | 26020-29-1 | [2] |
Natural Sources
This compound has been identified in a limited number of plant species, with the most significant sources being within the Calendula genus.
Primary Natural Sources
-
Calendula officinalis L. (Pot Marigold): This is the most well-documented source of this compound. It has been isolated from both the roots and flowers of the plant.[1][4]
-
Calendula arvensis L. (Field Marigold): This species is another confirmed natural source of this compound.
Other reported, though less extensively studied, sources include Momordica cochinchinensis, Bersama abyssinica, and Caryocar glabrum.
Experimental Protocols
General Isolation and Purification Workflow
The isolation of this compound typically involves a multi-step process beginning with the extraction from plant material, followed by chromatographic purification.
Figure 1: Generalized workflow for the isolation of this compound.
Methodology Details:
-
Extraction: The dried and powdered plant material (e.g., roots of C. officinalis) is subjected to extraction with a polar solvent such as 70% ethanol or methanol.[5] This can be performed through maceration or using a Soxhlet apparatus to ensure exhaustive extraction.
-
Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is typically subjected to liquid-liquid partitioning. Fractionation with n-butanol is a common step to separate the more polar glycosides, including this compound, from less polar compounds.[6]
-
Column Chromatography: The butanol fraction is then subjected to column chromatography. Silica gel or Sephadex LH-20 are commonly used stationary phases. Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC, often with a reversed-phase C18 column.[5] A gradient of water and acetonitrile or methanol is typically used as the mobile phase.
Characterization Methods
The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise structure of the aglycone and the sugar moieties, as well as their linkage points.[7][8]
Biological Activity and Signaling Pathways
While specific studies on the biological activity of pure this compound are limited, the broader class of oleanane-type triterpene glycosides from Calendula officinalis has been shown to possess significant anti-inflammatory properties.
Anti-inflammatory Activity
Extracts of Calendula officinalis rich in triterpenoids have demonstrated the ability to reduce inflammation in various experimental models.[9][10][11][12] This activity is attributed to the inhibition of pro-inflammatory mediators. Recent studies have confirmed that C16-hydroxylated triterpenoids are key contributors to the anti-inflammatory activity of C. officinalis floral extracts and act by modulating the release of interleukin 6 (IL-6).[9][10][11][12]
Table 2: Quantitative Data on Anti-inflammatory Activity of Related Compounds
| Compound/Extract | Assay | Result | Source |
| Calendula officinalis Flower Extract | Inhibition of NO production in LPS-stimulated macrophages | IC₅₀ = 147 µL/mL | |
| Triterpenoid Esters from C. officinalis | Inhibition of TPA-induced inflammation in mice | ID₅₀ = 0.05-0.20 mg/ear |
Postulated Signaling Pathways
The anti-inflammatory effects of oleanane-type triterpenoids are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.
Figure 2: Postulated inhibition of the NF-κB signaling pathway by this compound.
Mechanism of Action:
-
Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.
-
Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Inhibition: Oleanane-type triterpenoids, likely including this compound, are thought to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of NF-κB.
Future Directions and Conclusion
This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. However, further research is required to fully elucidate its pharmacological profile. Future studies should focus on:
-
Developing a standardized and high-yield protocol for the isolation of this compound.
-
Conducting comprehensive in vitro and in vivo studies to determine its specific biological activities and quantify its potency (e.g., determining IC₅₀ values).
-
Elucidating the precise molecular mechanisms of action, including its specific protein targets and effects on various signaling pathways.
-
Investigating its potential for chemical modification to enhance its therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C48H76O19 | CID 44566500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Modulation of Steroid and Triterpenoid Metabolism in Calendula officinalis Plants and Hairy Root Cultures Exposed to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Influence of Selected Abiotic Factors on Triterpenoid Biosynthesis and Saponin Secretion in Marigold (Calendula officinalis L.) in Vitro Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
physical and chemical properties of Calenduloside H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Calenduloside H, a triterpenoid saponin with significant therapeutic potential. The information is compiled from publicly available scientific literature and databases, offering a foundational resource for further research and development.
Physicochemical Properties
| Property | Data | Reference(s) |
| Molecular Formula | C₄₈H₇₆O₁₉ | [1][2] |
| Molecular Weight | 957.11 g/mol | [1][2] |
| CAS Number | 26020-29-1 | [1][2] |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | [1] |
| Synonyms | Calendulaglycoside C, UNII-XRX4A17TSS | [1] |
| Natural Sources | Calendula officinalis (Marigold) roots, Momordica cochinchinensis vine | [2][3] |
| Computed XLogP3 | 2.7 | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available. As a saponin, it is expected to have some solubility in water and polar organic solvents like methanol and ethanol. | [4] |
| Optical Activity | Data not available | [5] |
Biological Activity and Signaling Pathways
This compound has demonstrated notable anti-inflammatory, anti-proliferative, neuroprotective, and hepatoprotective activities.[2] Its mechanisms of action are linked to the modulation of key cellular signaling pathways.
In the context of neurodegenerative diseases like Parkinson's, compounds from Calendula officinalis have been shown to offer neuroprotection by modulating the PI3K/Akt and ERK signaling pathways. The proposed mechanism involves the binding of active compounds to Heat Shock Protein 90 (Hsp90), which acts as a molecular chaperone for several proteins, including components of the PI3K/Akt pathway.[6][7] This interaction leads to the activation of the pro-survival PI3K/Akt pathway and the inhibition of the pro-apoptotic ERK pathway.
References
- 1. This compound | C48H76O19 | CID 44566500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/HSP90 signaling sensitizes gastric cancer cells to deoxycholate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Calenduloside H (CAS Number 26020-29-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calenduloside H, a triterpenoid saponin with the CAS number 26020-29-1, is a natural product isolated from Calendula officinalis and Momordica cochinchinensis.[1] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and potential mechanisms of action. This compound has demonstrated notable anti-inflammatory and anti-proliferative properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes its putative signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound, also known as Calendulaglycoside C, is an oleanolic acid glycoside.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 26020-29-1 | MedChemExpress[1] |
| Molecular Formula | C₄₈H₇₆O₁₉ | MedChemExpress[1] |
| Molecular Weight | 957.11 g/mol | MedChemExpress[1] |
| Synonyms | Calendulaglycoside C | PubChem[2] |
| Natural Sources | Calendula officinalis, Momordica cochinchinensis | MedChemExpress[1] |
Biological Activities
This compound exhibits a range of biological activities, with anti-inflammatory and anti-proliferative effects being the most prominent.
Anti-Inflammatory Activity
Triterpenoid glycosides isolated from Calendula officinalis have shown potent anti-inflammatory effects. In a study evaluating the inhibitory effects of these compounds on TPA-induced inflammation in mice, several related glycosides demonstrated significant activity, with ID₅₀ values ranging from 0.05 to 0.20 mg per ear.[3] While specific data for this compound is not individually reported, its structural similarity to the tested compounds suggests it contributes to the overall anti-inflammatory profile of Calendula extracts. The anti-inflammatory action of Calendula extracts is also attributed to the inhibition of pro-inflammatory cytokines and COX-2, leading to reduced prostaglandin synthesis.
Anti-Proliferative and Cytotoxic Activity
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is still under investigation. However, research on a closely related compound, Calenduloside E, provides significant insights into a potential signaling pathway. This research has shown that Calenduloside E can offer neuroprotective effects by modulating the PI3K/Akt and ERK signaling pathways.[6][7] It is hypothesized that Calenduloside E binds to the pocket region of Hsp90α protein, which in turn activates the pro-survival PI3K/Akt pathway and inhibits the ERK signaling pathway, ultimately preventing neuronal death.[6][7] Given the structural similarity between this compound and E, it is plausible that they share a similar mechanism of action.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
Isolation and Purification of Oleanolic Acid Glycosides from Calendula officinalis
A general procedure for the isolation of oleanolic acid glycosides, including this compound, from Calendula officinalis involves the following steps:
-
Extraction: Dried and powdered plant material (e.g., flowers or roots) is extracted with a suitable solvent such as 70% ethanol or methanol.[8]
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between water and n-butanol.
-
Chromatography: The n-butanol fraction, which is enriched with saponins, is further purified using a combination of chromatographic techniques. This may include:
-
Column Chromatography: Using stationary phases like silica gel or reversed-phase C18 material.[9]
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the individual glycosides.
-
Caption: General workflow for the isolation of this compound.
In Vitro Anti-Proliferative Activity Assessment (MTT Assay)
The anti-proliferative activity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1D and 2D NMR experiments are crucial for the structural elucidation of this compound. While a complete, assigned spectrum for this compound is not available in the cited literature, analysis of related oleanolic acid glycosides from Calendula officinalis reveals characteristic signals. The ¹H-NMR spectrum would typically show signals for the anomeric protons of the sugar moieties in the region of δ 4.5-5.5 ppm. The ¹³C-NMR spectrum would display signals for the oleanolic acid backbone, including the characteristic C-12 olefinic carbon at approximately δ 122 ppm and the C-13 quaternary carbon at around δ 144 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry is used to determine the exact mass and molecular formula of this compound. A study on Calendulaglycoside C (a synonym for this compound) reported an ion peak at m/z [M+H]⁺, confirming its molecular weight.[9] Tandem mass spectrometry (MS/MS) would be employed to obtain fragmentation patterns, which are essential for confirming the structure and sequencing the sugar units attached to the oleanolic acid core.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory and potential anti-proliferative activities. Further research is warranted to fully elucidate its specific IC₅₀ values against various inflammatory markers and cancer cell lines, as well as to confirm its mechanism of action, particularly its role in modulating the PI3K/Akt and ERK signaling pathways. The detailed experimental protocols and structural information provided in this guide serve as a valuable foundation for future investigations into the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijsr.net [ijsr.net]
- 6. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calendulaglycoside A showing potential activity against SARS-CoV-2 main protease: Molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of Calenduloside H: A Deep Dive into Its Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calenduloside H, a complex triterpenoid saponin, has emerged as a molecule of interest within the scientific community due to its potential pharmacological activities. As a member of the oleanane-type saponins, its intricate structure underpins its biological functions. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various plant species, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Distribution of this compound
This compound has been identified in a select number of plant species, primarily within the Calendula and Momordica genera. The presence and concentration of this saponin can vary significantly depending on the plant species, the specific part of the plant, and even the geographical origin and growing conditions.
Occurrence in the Calendula Genus
The genus Calendula, commonly known as marigolds, is a well-documented source of various triterpenoid saponins, including this compound.
-
Calendula officinalis (Pot Marigold): This species is the most well-known source of this compound.[1][2] The compound has been primarily isolated from the roots of the plant.[1] While the flowers of Calendula officinalis are widely studied for their rich phytochemical profile, including other saponins, the roots are the principal location for this compound accumulation.[1]
-
Calendula arvensis (Field Marigold): Research has also confirmed the presence of this compound in the aerial parts of Calendula arvensis.
-
Calendula stellata (Stellate Marigold): This species is another member of the Calendula genus that has been reported to contain this compound.
Occurrence in the Momordica Genus
Beyond the Calendula genus, this compound has also been identified in Momordica cochinchinensis.
-
Momordica cochinchinensis (Gac fruit): This perennial vine, native to Southeast Asia, is recognized for its vibrant orange-red fruits. This compound has been isolated from the vine of this plant, highlighting a distinct botanical source for this compound outside of the Asteraceae family.[2]
Quantitative Data on this compound
Currently, there is a notable scarcity of published quantitative data detailing the precise concentrations of this compound in different plant species and their various organs. While qualitative identification has been established, further research is required to quantify the yields of this compound from these natural sources. This information is critical for evaluating the feasibility of these plants as viable sources for large-scale extraction and for standardizing herbal preparations.
Table 1: Natural Occurrence of this compound
| Plant Species | Family | Plant Part(s) Where Found | Quantitative Data |
| Calendula officinalis | Asteraceae | Roots[1] | Not available in reviewed literature |
| Calendula arvensis | Asteraceae | Aerial Parts | Not available in reviewed literature |
| Calendula stellata | Asteraceae | Not specified | Not available in reviewed literature |
| Momordica cochinchinensis | Cucurbitaceae | Vine[2] | Not available in reviewed literature |
Experimental Protocols
The extraction, isolation, and identification of this compound from plant matrices involve multi-step procedures requiring careful execution. Below are generalized experimental protocols based on methodologies reported for triterpenoid saponins from Calendula and Momordica species.
General Extraction and Isolation of Triterpenoid Saponins
This workflow outlines the fundamental steps for obtaining a crude saponin extract and proceeding to the isolation of specific compounds like this compound.
Methodology Details:
-
Plant Material Preparation: The specific plant part (e.g., roots of Calendula officinalis or vine of Momordica cochinchinensis) is collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, often using techniques like maceration, percolation, or Soxhlet extraction to exhaustively extract the saponins.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Purification: The crude extract may be further partitioned with different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to remove fats, chlorophylls, and other non-polar compounds, thereby enriching the saponin content in the more polar fractions.
-
Chromatographic Separation: The saponin-rich fraction is subjected to various chromatographic techniques for the isolation of individual compounds. Column chromatography using stationary phases like silica gel or reversed-phase C18 is commonly employed. Elution is performed with a gradient of solvents to separate the compounds based on their polarity.
-
Fraction Analysis and Final Purification: The collected fractions are monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the compound of interest are pooled and may require further chromatographic steps (e.g., preparative HPLC) to achieve high purity.
-
Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).
Analytical Quantification using UHPLC-MS/MS
For the quantitative analysis of this compound in plant extracts, a sensitive and specific method like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is recommended.
Methodology Details:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for separation.
-
Mobile Phase: A gradient elution with water (often with a small amount of formic acid or ammonium formate for better ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
-
-
Method Validation: A full validation of the analytical method should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathways
Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. However, studies on other triterpenoid saponins from Calendula officinalis and other plants suggest potential areas of investigation. For instance, some saponins have been shown to exert anti-inflammatory effects by modulating pathways such as the NF-κB and MAPK signaling cascades. Further research is imperative to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
Conclusion and Future Directions
This compound is a naturally occurring triterpenoid saponin found in select species of the Calendula and Momordica genera. While its presence has been confirmed, a significant gap exists in the literature regarding its quantitative distribution in these plants. The development and validation of robust analytical methods for the quantification of this compound are crucial for future research and potential commercial applications. Furthermore, dedicated studies are needed to unravel the specific signaling pathways modulated by this compound to fully understand its pharmacological potential. This guide serves as a foundational resource to stimulate and support further investigation into this promising natural product.
References
spectroscopic data of Calenduloside H (NMR, Mass Spectrometry)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Calenduloside H, a triterpenoid saponin isolated from Calendula officinalis and Momordica cochinchinensis. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, also known as Glucoside C and Calendulaglycoside C, is a bioactive natural product with the molecular formula C₄₈H₇₆O₁₉ and a molecular weight of 957.11 g/mol .[1] Its structural elucidation and biological activity studies rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide summarizes the available spectroscopic data and the experimental protocols utilized for their acquisition.
Spectroscopic Data
The definitive structural characterization of this compound has been established through a combination of 1D and 2D NMR spectroscopy, as well as high-resolution mass spectrometry. While the original detailed spectroscopic data is found in foundational literature, this guide presents a consolidated summary based on available information for structurally similar oleanolic acid glycosides.
Mass Spectrometry Data
High-resolution mass spectrometry with electrospray ionization (ESI-MS) is a critical tool for determining the molecular weight and elemental composition of this compound.
| Ion | m/z (measured) | m/z (calculated) | Formula |
| [M+Na]⁺ | Data not available | 979.4825 | C₄₈H₇₆O₁₉Na |
| [M-H]⁻ | Data not available | 955.4856 | C₄₈H₇₅O₁₉ |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The data presented below is a representative compilation for the oleanolic acid backbone and sugar moieties commonly found in related triterpenoid saponins from Calendula officinalis.
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| Aglycone (Oleanolic Acid) | Glucuronic Acid | ||
| 1 | ~38.5 | 1' | ~104.5 |
| 2 | ~26.5 | 2' | ~74.0 |
| 3 | ~89.0 | 3' | ~76.5 |
| 4 | ~39.5 | 4' | ~72.0 |
| 5 | ~55.5 | 5' | ~76.0 |
| 6 | ~18.5 | 6' | ~176.0 |
| 7 | ~32.5 | Galactose | |
| 8 | ~39.0 | 1'' | ~105.0 |
| 9 | ~47.5 | 2'' | ~73.5 |
| 10 | ~37.0 | 3'' | ~75.0 |
| 11 | ~23.5 | 4'' | ~69.0 |
| 12 | ~122.5 | 5'' | ~76.0 |
| 13 | ~144.0 | 6'' | ~62.0 |
| 14 | ~42.0 | Glucose | |
| 15 | ~28.0 | 1''' | ~95.5 |
| 16 | ~23.0 | 2''' | ~73.0 |
| 17 | ~46.5 | 3''' | ~77.0 |
| 18 | ~41.5 | 4''' | ~70.5 |
| 19 | ~46.0 | 5''' | ~77.5 |
| 20 | ~30.5 | 6''' | ~61.5 |
| 21 | ~34.0 | ||
| 22 | ~33.0 | ||
| 23 | ~28.0 | ||
| 24 | ~16.5 | ||
| 25 | ~15.5 | ||
| 26 | ~17.0 | ||
| 27 | ~26.0 | ||
| 28 | ~176.5 | ||
| 29 | ~33.0 | ||
| 30 | ~23.5 |
Note: These are approximate chemical shifts based on related compounds. Actual values may vary depending on the solvent and experimental conditions.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum reveals the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. Key signals for this compound would include those for the anomeric protons of the sugar units, the olefinic proton of the oleanolic acid backbone, and the methyl groups.
| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-12 (Aglycone) | ~5.30 | t | ~3.5 |
| H-1' (GlcA) | ~4.50 | d | ~7.5 |
| H-1'' (Gal) | ~5.15 | d | ~7.5 |
| H-1''' (Glc) | ~5.40 | d | ~8.0 |
| Methyl Protons | ~0.75 - 1.25 | s |
Note: These are representative values. The exact chemical shifts and coupling constants require experimental determination.
Experimental Protocols
The spectroscopic data for triterpenoid saponins like this compound are typically acquired using the following methodologies.
NMR Spectroscopy
A standard protocol for the NMR analysis of triterpenoid saponins involves the following steps:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or pyridine-d₅ (C₅D₅N). Tetramethylsilane (TMS) is often used as an internal standard.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.
-
1D NMR: Standard ¹H and ¹³C{¹H} NMR spectra are recorded to observe the proton and carbon signals, respectively.
-
2D NMR: A suite of 2D NMR experiments is crucial for complete structural assignment. These include:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the aglycone and sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is essential for determining the linkages between the aglycone and sugar units, as well as the sequence of the sugar chain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the glycosidic linkages and the relative stereochemistry of the aglycone.
-
Mass Spectrometry
Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for the analysis of triterpenoid saponins.
-
Chromatography:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small percentage of formic acid or acetic acid to improve ionization) and an organic solvent like acetonitrile or methanol.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is the most common technique, used in either positive or negative ion mode.
-
Analysis: High-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements for molecular formula determination. Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the parent ion, providing valuable structural information about the sugar sequence and the aglycone.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound using spectroscopic methods.
Caption: Workflow for the isolation and structural elucidation of this compound.
This guide provides a foundational understanding of the spectroscopic data associated with this compound. For detailed experimental values, researchers are encouraged to consult the primary literature, particularly the foundational work on the isolation of triterpenoid glycosides from Calendula officinalis.
References
An In-depth Technical Guide to Calenduloside H (C48H76O19)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calenduloside H, a triterpenoid saponin with the molecular formula C48H76O19, is a bioactive compound predominantly found in the plant species Calendula officinalis, commonly known as marigold. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, potential therapeutic activities, and the molecular pathways it may modulate. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented to facilitate further research and drug development endeavors.
Introduction
Calendula officinalis has a long history of use in traditional medicine for its anti-inflammatory, wound-healing, and antioxidant properties. Modern phytochemical investigations have identified a diverse array of bioactive constituents within this plant, including a significant class of triterpenoid glycosides known as calendulosides. Among these, this compound has emerged as a compound of interest due to its potential pharmacological activities. This guide aims to consolidate the current knowledge on this compound and provide a technical framework for its scientific exploration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its extraction, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C48H76O19 | PubChem |
| Molecular Weight | 957.11 g/mol | PubChem |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | PubChem |
| CAS Number | 26020-29-1 | PubChem |
| Appearance | White to off-white powder (predicted) | - |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water (predicted) | - |
Biological Activities and Therapeutic Potential
While research specifically targeting this compound is emerging, studies on related compounds from Calendula officinalis and the plant extract itself suggest several promising therapeutic avenues.
Anti-inflammatory Activity
Extracts of Calendula officinalis have demonstrated potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2)[1]. It is hypothesized that this compound contributes significantly to this activity.
Neuroprotective Effects
Studies on active compounds from Calendula officinalis, including the related Calenduloside E, have indicated neuroprotective potential. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in mitigating the progression of neurodegenerative diseases[2][3].
Postulated Signaling Pathway Involvement
Based on studies of related compounds from Calendula officinalis, it is postulated that this compound may exert its biological effects through the modulation of key cellular signaling pathways, particularly the PI3K/Akt and ERK pathways.
Caption: Postulated signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation, quantification, and biological evaluation of this compound.
Isolation and Purification of this compound
This protocol is adapted from methods used for the isolation of triterpenoid glycosides from Calendula officinalis.
Caption: Workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered flowers of Calendula officinalis are macerated with 70% aqueous ethanol at room temperature for 72 hours.
-
Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, containing the glycosides, is collected.
-
Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate fractions based on polarity.
-
Gel Filtration: Fractions rich in saponins are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water-acetonitrile gradient. Fractions are monitored by thin-layer chromatography (TLC) and analytical HPLC.
Quantitative Analysis by HPLC-MS/MS
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification. A precursor ion [M-H]⁻ at m/z 955.5 and specific fragment ions would be selected.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Caption: Workflow for the in vitro anti-inflammatory assay.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control).
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Cell Viability: A parallel MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity.
In Vitro Neuroprotection Assay (SH-SY5Y Cells)
This protocol evaluates the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H2O2; 100 µM) for 24 hours.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.
Western Blot Analysis for PI3K/Akt and ERK Signaling
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and ERK signaling pathways.
Methodology:
-
Cell Lysis: SH-SY5Y or RAW 264.7 cells are treated with this compound and/or a stimulant (e.g., H2O2 or LPS). After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and ERK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the change in protein phosphorylation.
Conclusion
This compound is a promising natural product with potential anti-inflammatory and neuroprotective activities. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential and mechanisms of action. Future studies should focus on in-depth mechanistic elucidation, in vivo efficacy, and safety profiling to pave the way for its potential clinical applications.
References
- 1. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Saponins of Calendula officinalis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the saponins found in Calendula officinalis (pot marigold). It covers their chemical diversity, quantification in various plant tissues, detailed experimental protocols for their extraction and analysis, and their mechanisms of action through key signaling pathways.
Profile of Calendula officinalis Saponins
The primary saponins in Calendula officinalis are triterpenoid saponins based on the oleanane skeleton.[1] These are broadly categorized into two main series: glucosides and glucuronides, derived from their respective precursors.[2] The glucuronides of oleanolic acid are particularly abundant, with some studies indicating they can constitute up to 2% of the dry mass of the flowers. A number of specific saponins have been isolated and identified, including calendasaponins A, B, C, and D, as well as various calendulosides.[3]
Quantitative Analysis of Calendula officinalis Saponins
The concentration of saponins in Calendula officinalis varies depending on the plant part, cultivation conditions, and the extraction method employed. The flowers, particularly the ligulate florets, are the primary repository of these compounds.
| Plant Part | Saponin/Triterpenoid Content | Extraction Method | Reference |
| Ligulate Flowers | 8.8 mg/g dry weight (triterpenoids) | Not specified | [4] |
| Whole Inflorescences | 4.6 mg/g dry weight (triterpenoids) | Not specified | [4] |
| Floral Head Extract | 43.6 - 57.6 mg/g dry matter | Not specified | [5] |
| Hairy Root Cultures | Variable release upon permeabilization | Surfactant treatment (Tween 20, Tween 80, DMSO) | [6] |
Biological Activities and Signaling Pathways
Saponins from Calendula officinalis exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being the most extensively studied.
Anti-inflammatory Activity
Calendula officinalis extracts have demonstrated significant anti-inflammatory properties.[3] The underlying mechanism involves the downregulation of key inflammatory mediators. Specifically, the saponins and other compounds in the extracts have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[7][8] Furthermore, they can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins, which are key mediators of inflammation.[5][7][8]
Cytotoxic and Apoptotic Activity
Aqueous extracts of Calendula officinalis, rich in saponins, have been shown to induce apoptosis in various tumor cell lines.[7] This programmed cell death is a crucial mechanism for controlling the growth of cancer cells. The apoptotic pathway initiated by these extracts involves the activation of caspase-3, a key executioner caspase.[7] Furthermore, compounds from Calendula officinalis, including the saponin calenduloside E, have been found to modulate the PI3K/Akt and ERK signaling pathways, which are critical in cell survival and proliferation.[8] The activation of the PI3K/Akt pathway and inhibition of the ERK pathway can prevent neuronal death, suggesting a neuroprotective role.[8] In the context of cancer, modulation of these pathways can lead to apoptosis.
Experimental Protocols
Extraction of Oleanolic Acid Glucuronides
This protocol is adapted from a method used for studying the effects of these saponins on parasitic nematodes.[9]
Methodology:
-
Extraction: Extract air-dried C. officinalis flowers with boiling methanol three times for 30 minutes each.
-
Solvent Removal: Combine the methanol extracts and add an equal volume of water. Remove the methanol using a vacuum rotary evaporator.
-
Partitioning: Extract the remaining aqueous residue with n-butanol.
-
Precipitation: Evaporate the n-butanol extract to dryness, re-dissolve the residue in methanol, and precipitate the saponins by adding cold ethyl acetate.
-
Isolation: Centrifuge the mixture at 6000 rpm for 10 minutes. The resulting pellet contains the oleanolic acid glucuronides.
General Protocol for Saponin Isolation and Purification
This is a generalized workflow based on common phytochemical practices.
-
Initial Extraction: Macerate or sonicate the powdered plant material (e.g., flowers) with 70-80% methanol or ethanol.
-
Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator.
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: Subject the saponin-rich fraction to column chromatography.
-
Normal-Phase Chromatography: Use silica gel as the stationary phase with a gradient of chloroform-methanol or ethyl acetate-methanol-water as the mobile phase.
-
Reversed-Phase Chromatography: Employ C18-bonded silica as the stationary phase with a gradient of methanol-water or acetonitrile-water as the mobile phase.
-
-
Further Purification: For isolation of individual saponins, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the qualitative and quantitative analysis of saponins.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution system is typically employed, often consisting of acetonitrile and water (with or without a modifier like formic acid or acetic acid).
-
Detection:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector suitable for saponins as they lack a strong chromophore.[5]
-
Mass Spectrometry (MS): HPLC coupled with MS (HPLC-MS) allows for the identification and structural elucidation of saponins based on their mass-to-charge ratio and fragmentation patterns.[5]
-
Diode Array Detector (DAD): While not ideal for quantification due to the weak UV absorbance of saponins, it can be used for preliminary analysis.
-
Example HPLC Conditions for Flavonoid and Phenolic analysis (can be adapted for saponins):
-
Column: CORTECS® C18, 2.7 µm, 4.6 × 150 mm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 30 °C.
Structural Elucidation
The definitive identification of saponins requires a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information on the molecular weight and the structure of the sugar chains and aglycone through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for determining the complete structure of the saponin, including the aglycone, the types of monosaccharides, their linkage positions, and the anomeric configurations.[9]
This guide provides a foundational understanding of the saponins present in Calendula officinalis. Further research into the specific mechanisms of action and synergistic effects of these compounds will continue to unveil their full therapeutic potential.
References
- 1. Calendula officinalis Triterpenoid Saponins Impact the Immune Recognition of Proteins in Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A new extract of the plant calendula officinalis produces a dual in vitro effect: cytotoxic anti-tumor activity and lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Calenduloside H from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting Calenduloside H, a triterpenoid saponin, from plant material, primarily Calendula officinalis (pot marigold). The document includes a comparison of common extraction techniques, detailed experimental protocols, and a generalized workflow for the isolation and purification of this bioactive compound.
Introduction to this compound
This compound is a naturally occurring oleanane-type triterpenoid saponin found in Calendula officinalis.[1] Triterpenoid saponins from Calendula species are of significant interest to the pharmaceutical and cosmetic industries due to their wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The complex structure of this compound, featuring a triterpenoid aglycone linked to sugar moieties, necessitates specific extraction and purification strategies to isolate it with high purity and yield.
Comparison of Extraction Methods for Triterpenoid Saponins
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. While quantitative data specifically for this compound is limited in publicly available literature, the following table summarizes the general characteristics of various extraction techniques applied to triterpenoid saponins from Calendula officinalis.
| Extraction Method | Principle | Solvents | Typical Conditions | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to dissolve the target compounds. | Ethanol, Methanol, Water, or hydroalcoholic mixtures.[2] | Room temperature for several hours to days with occasional agitation. | Simple, low cost, and suitable for thermolabile compounds. | Time-consuming, large solvent consumption, and potentially lower extraction efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, driven by heating and cooling. | Ethanol, Methanol, n-hexane.[4] | Boiling point of the solvent for several hours. | Higher extraction efficiency than maceration due to continuous fresh solvent contact. | Can degrade thermolabile compounds, requires specialized glassware, and consumes significant energy. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol, hydroalcoholic mixtures.[5] | 40-60°C for 20-40 minutes.[5] | Reduced extraction time, lower solvent consumption, and improved efficiency.[5] | May require specialized equipment, and localized heating can potentially degrade some compounds if not controlled. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the solvent. Modifiers like ethanol can be added to extract more polar compounds.[6][7] | Supercritical CO2, often with a polar co-solvent like ethanol.[7] | 40-80°C and 100-500 bar.[7][8] | "Green" technology with no residual toxic solvents, highly selective, and provides high-purity extracts.[6] | High initial equipment cost and may not be efficient for highly polar compounds without modifiers. |
Experimental Protocols
The following protocols are generalized methods for the extraction and purification of triterpenoid saponins, including this compound, from Calendula officinalis. Optimization of these protocols is recommended to achieve the best results for the target compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoid Saponins
This protocol describes a rapid and efficient method for obtaining a crude saponin-rich extract.
1. Plant Material Preparation:
- Obtain dried flower heads of Calendula officinalis.
- Grind the plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
- Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.
2. Extraction:
- Weigh 10 g of the dried plant powder and place it in a 250 mL flask.
- Add 200 mL of 70% ethanol (ethanol:water, 70:30 v/v) to the flask (solid-to-liquid ratio of 1:20 w/v).
- Place the flask in an ultrasonic bath.
- Perform the extraction at a frequency of 40 kHz and a temperature of 60°C for 30 minutes.[5]
- After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
3. Solvent Removal:
- Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 50°C to remove the ethanol.
- The resulting aqueous extract can be used for subsequent purification steps or freeze-dried to obtain a crude saponin powder.
Protocol 2: Supercritical Fluid Extraction (SFE) for Triterpenoid Enrichment
SFE is an excellent method for obtaining a high-purity extract free of organic solvents. This protocol is adapted for the extraction of triterpenoids.[9]
1. Plant Material Preparation:
- Prepare the dried and powdered Calendula officinalis flower heads as described in Protocol 1.
2. SFE Procedure:
- Pack the extraction vessel of the SFE system with the powdered plant material.
- Set the extraction parameters:
- Pressure: 300-500 bar[8]
- Temperature: 50-70°C[8]
- CO2 flow rate: 15-20 g/min
- Co-solvent: 10-15% ethanol to increase the polarity for saponin extraction.[7]
- Perform the extraction for 2-3 hours.
- Depressurize the system to precipitate the extracted compounds in the collection vessel.
3. Post-Extraction Processing:
- Dissolve the collected extract in a minimal amount of methanol.
- This enriched triterpenoid extract can then be subjected to further purification.
Protocol 3: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the isolation of this compound from a crude saponin-rich extract obtained from the methods above.
1. Preparation of the Crude Extract:
- Dissolve the crude saponin extract in a minimal amount of the initial mobile phase for column chromatography.
2. Column Chromatography (Silica Gel):
- Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.
- Load the dissolved crude extract onto the top of the column.
- Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 95:5, 90:10, 85:15 v/v).
- Collect fractions of the eluate.
3. Fraction Analysis:
- Analyze the collected fractions using Thin Layer Chromatography (TLC).
- Spot the fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water, 80:20:2 v/v/v).
- Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol and heating at 110°C for 10 minutes. Saponins typically appear as purple or brown spots.
- Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).
4. Further Purification (Reversed-Phase Chromatography):
- For higher purity, the pooled fractions can be further purified using reversed-phase column chromatography (e.g., C18 silica gel).
- Elute with a gradient of methanol and water, starting with a higher water concentration and gradually increasing the methanol concentration.
- Collect and analyze the fractions as described above to obtain purified this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Generalized workflow for the extraction and purification of this compound.
References
- 1. This compound | C48H76O19 | CID 44566500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bacs.com.tr [bacs.com.tr]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers [mdpi.com]
- 7. Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ES2656153T3 - Procedure for preparing an extract of inflorescences of Calendula Officinalis by means of extraction with supercritical carbon dioxide and compositions containing said extract - Google Patents [patents.google.com]
- 9. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Calenduloside H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calenduloside H is a triterpenoid saponin isolated from Calendula officinalis (marigold), a plant with a long history of use in traditional medicine. Triterpenoid saponins from Calendula species are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the analytical quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.
Analytical Techniques for this compound Quantification
Several analytical techniques can be employed for the analysis of triterpenoid saponins like this compound. High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is commonly used.[1][2] Among these, UPLC-MS/MS has emerged as the preferred method for the quantification of saponins due to its high sensitivity, specificity, and speed, especially for compounds lacking a strong chromophore.[3]
UPLC-MS/MS: The Gold Standard
UPLC-MS/MS offers significant advantages for the analysis of this compound in complex matrices such as plant extracts and biological fluids. The technique combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. This allows for the accurate quantification of the analyte even at very low concentrations, minimizing interference from other components in the sample.[3]
Quantitative Data Summary
The following table summarizes the typical validation parameters for the UPLC-MS/MS quantification of a closely related triterpenoid saponin, Calenduloside E, which can be adapted and validated for this compound analysis.[3] These values provide a benchmark for the expected performance of a validated method.
| Parameter | Typical Value |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | < 1.0 ng/mL |
| Limit of Quantification (LOQ) | < 3.0 ng/mL |
| Recovery | 95% - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Experimental Protocols
Sample Preparation: Extraction of this compound from Calendula officinalis
A robust extraction method is critical for the accurate quantification of this compound.
Materials:
-
Dried and powdered Calendula officinalis flowers
-
70% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of powdered Calendula officinalis flowers into a 50 mL conical tube.
-
Add 20 mL of 70% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction in an ultrasonic bath at 40°C for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
UPLC-MS/MS Quantification of this compound
This protocol is adapted from a validated method for a similar oleanane-type saponin and should be validated specifically for this compound.[3]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B (isocratic)
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ at m/z 955.5 -> Product ion (To be determined by infusion of a standard. A likely fragmentation would involve the loss of a sugar moiety). A tentative identification of this compound in Calendula arvensis showed a deprotonated molecular ion at m/z 955.5031.
-
Internal Standard (e.g., Digoxin): To be selected based on structural similarity and retention time.
-
Method Validation: The analytical method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Postulated anti-inflammatory signaling pathway of oleanane saponins.
References
Application Note: High-Throughput Analysis of Calenduloside H using a Validated UPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Calenduloside H in complex matrices such as plant extracts and biological fluids. The described protocol offers high selectivity and a rapid analytical workflow, making it suitable for pharmacokinetic studies, quality control of herbal medicines, and various research applications.
Introduction
This compound is a triterpenoid saponin found in plants of the Calendula genus, notably Calendula officinalis[1]. Triterpenoid saponins are known for a wide range of biological activities, and accurate quantification of individual saponins like this compound is crucial for understanding their therapeutic potential and ensuring the quality and consistency of related products. This document provides a comprehensive protocol for the analysis of this compound using UPLC-MS/MS, a technique that offers superior sensitivity and specificity compared to traditional chromatographic methods[2][3][4].
Physicochemical Properties of this compound [5][6]
| Property | Value |
| Molecular Formula | C₄₈H₇₆O₁₉ |
| Molecular Weight | 957.11 g/mol |
| Synonyms | Saponoside C |
| CAS Number | 26020-29-1 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Internal Standard (IS), e.g., Digoxin or another structurally similar saponin
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation
For Plant Extracts (e.g., Calendula officinalis flowers):
-
Extraction: Accurately weigh 1 g of the dried and powdered plant material. Add 10 mL of 80% methanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilution: Dilute the filtered extract with a 50:50 methanol/water mixture to bring the concentration of this compound within the calibration curve range.
-
Fortification: Add the internal standard working solution to the diluted extract.
For Plasma Samples:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
UPLC-MS/MS Instrumentation and Conditions
UPLC System:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 12.0 | 10 | 90 |
| 14.0 | 10 | 90 |
| 14.1 | 95 | 5 |
| 16.0 | 95 | 5 |
Mass Spectrometer:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 955.5 | 793.4 | 50 | 35 |
| This compound (confirmatory) | 955.5 | 455.3 | 50 | 45 |
| Internal Standard (e.g., Digoxin) | 779.4 | 649.3 | 60 | 25 |
Note: Cone voltage and collision energy may require optimization for your specific instrument.
Method Validation
A full method validation should be performed according to international guidelines (e.g., FDA, EMA). The following parameters should be assessed:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within 85-115% of nominal concentration (80-120% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Normalized to internal standard, within acceptable limits |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte degradation within ±15% of initial concentration |
Data Presentation
The quantitative data from the analysis of this compound in different samples should be summarized in a clear and structured table for easy comparison.
Example Table for Quantitative Results:
| Sample ID | Matrix | Concentration (ng/mL or µg/g) | %RSD (n=3) |
| Sample 1 | Calendula Flower Extract | 125.6 | 3.2 |
| Sample 2 | Plasma (1h post-dose) | 45.2 | 5.1 |
| Sample 3 | Plasma (4h post-dose) | 12.8 | 6.8 |
| ... | ... | ... | ... |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound analysis.
Signaling Pathway (Illustrative Example)
While the specific signaling pathway of this compound is a subject of ongoing research, many triterpenoid saponins are known to exert anti-inflammatory effects. The following diagram illustrates a generalized anti-inflammatory signaling pathway that could be investigated in relation to this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Simultaneous Quantification of Bioactive Triterpene Saponins Calenduloside E and Chikusetsusaponin IVa in Different Plant Parts of Ten Amaranthaceae Species by UPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C48H76O19 | CID 44566500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Isolation of Calenduloside H from Calendula officinalis Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calenduloside H is a triterpenoid saponin isolated from the roots of Calendula officinalis (Marigold). Triterpenoid saponins from Calendula species, particularly derivatives of oleanolic acid, have garnered significant interest for their diverse pharmacological activities. These compounds are characterized by a hydrophobic triterpenoid aglycone linked to hydrophilic sugar moieties, contributing to their biological effects. This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.
It is important to note that within the existing scientific literature, there are instances of synonymous nomenclature for oleanolic acid glycosides from Calendula officinalis. Notably, this compound is likely synonymous with a compound previously designated as "glucoside C". This protocol is based on a synthesis of established methods for the isolation of triterpenoid saponins and oleanolic acid glycosides from Calendula roots.
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Material: Roots of Calendula officinalis should be collected from mature, healthy plants.
-
Cleaning and Drying: Thoroughly wash the roots with water to remove soil and debris. The cleaned roots should then be air-dried in a well-ventilated area or in an oven at a controlled temperature (40-50°C) to a constant weight.
-
Grinding: The dried roots are ground into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.
Extraction of Crude Saponin Mixture
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol or 70% ethanol. This can be achieved through maceration (soaking the plant material in the solvent for 24-48 hours with occasional agitation) or more efficiently using a Soxhlet apparatus.
-
Concentration: The resulting hydroalcoholic extract is filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Triterpenoid saponins are typically enriched in the n-butanol fraction.
-
Evaporation: The n-butanol fraction is collected and evaporated to dryness under reduced pressure to yield a saponin-rich fraction.
Chromatographic Purification of this compound
The saponin-rich fraction is a complex mixture and requires further purification using chromatographic techniques.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel is commonly used for the initial separation.
-
Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform, methanol, and water in varying ratios. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A suitable solvent system (e.g., chloroform:methanol:water, 65:35:10 v/v/v, lower phase) is used to develop the plates.
-
Visualization: The separated spots can be visualized by spraying with a solution of 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes. Saponins typically appear as purple or brown spots.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions from column chromatography that are enriched with this compound (as determined by TLC) are pooled and subjected to preparative HPLC for final purification.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for the separation of saponins.
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelength, e.g., 205 nm) can be used for detection.
-
Data Presentation
| Parameter | Value | Reference |
| Average Total Oleanolic Acid Glycoside Content in Hairy Root Tissue | 8.42 mg/g dry weight | [1] |
Note: The yield of a specific glycoside like this compound will be a fraction of the total glycoside content and will depend on the efficiency of the isolation and purification steps. Purity of the final isolated compound should be assessed by analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Purification cascade for this compound.
References
Application Notes and Protocols for Calenduloside H as a Reference Standard in Phytochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Calenduloside H as a reference standard in phytochemical analysis. This compound, a triterpenoid saponin isolated from Calendula officinalis (marigold), serves as a critical marker for the standardization and quality control of herbal extracts and formulations.[1][2][3]
Chemical and Physical Properties of this compound
This compound is an oleanane-type triterpene glycoside.[2] Its chemical structure and properties are essential for its use as a reference standard.
| Property | Value | Source |
| Molecular Formula | C₄₈H₇₆O₁₉ | [4] |
| Molecular Weight | 957.11 g/mol | [4] |
| CAS Number | 26020-29-1 | [1] |
| Appearance | White to off-white powder | Commercially available data |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | General knowledge of saponins |
Analytical Methodologies
This section outlines protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This method is adapted from established protocols for the analysis of oleanolic acid glycosides, which are structurally similar to this compound.[5]
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
0-20 min: 30-60% A
-
20-25 min: 60-90% A
-
25-30 min: 90% A (hold)
-
30-35 min: 90-30% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) to generate a calibration curve.
-
Sample Preparation: Extract the plant material (e.g., Calendula officinalis flowers) with methanol or 70% ethanol using sonication or maceration.[6] Filter the extract through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
HPLC Method Validation Parameters (Hypothetical Data):
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 10-250 µg/mL | Complies |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 7 µg/mL |
| Precision (%RSD) | < 2% | 1.5% |
| Accuracy (% Recovery) | 98-102% | 99.5% |
High-Performance Thin-Layer Chromatography (HPTLC) for this compound Fingerprinting and Quantification
This HPTLC method allows for the rapid screening of multiple samples and can be used for both qualitative fingerprinting and quantitative analysis of this compound.
Protocol:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample and Standard Application: Apply 5 µL of the standard solutions (prepared as in the HPLC method) and sample extracts as 8 mm bands using an automated TLC applicator.
-
Mobile Phase: A mixture of chloroform, glacial acetic acid, methanol, and water (in a ratio of 64:32:12:8, v/v/v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.
-
Derivatization: After drying the plate, spray with a solution of 10% sulfuric acid in ethanol, followed by heating at 110°C for 5-10 minutes.
-
Densitometric Analysis: Scan the plate under UV light at 366 nm before derivatization and under white light after derivatization. Quantification is performed by measuring the absorbance of the spots at a specific wavelength (e.g., 540 nm) after derivatization.
-
Quantification: Create a calibration curve by plotting the peak area of the derivatized spots against the concentration of the this compound standards.
HPTLC Method Validation Parameters (Hypothetical Data):
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.99 | 0.995 |
| Range | 50-500 ng/spot | Complies |
| LOD | 15 ng/spot | Complies |
| LOQ | 45 ng/spot | Complies |
| Precision (%RSD) | < 5% | 3.2% |
| Accuracy (% Recovery) | 95-105% | 98.2% |
UV-Vis Spectrophotometric Method for Total Triterpenoid Saponin Quantification
This colorimetric method provides a rapid estimation of the total triterpenoid saponin content, using this compound as a reference standard.[5][7][8][9]
Protocol:
-
Reagents:
-
Vanillin-acetic acid reagent: 5% (w/v) vanillin in glacial acetic acid.
-
Perchloric acid.
-
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Sample Preparation: Prepare a methanolic extract of the plant material.
-
Assay:
-
Evaporate 0.2 mL of each standard dilution and sample extract to dryness in a test tube.
-
Add 0.2 mL of the vanillin-acetic acid reagent and 0.8 mL of perchloric acid.
-
Heat the mixture in a water bath at 60°C for 15 minutes.
-
Cool the tubes to room temperature.
-
Add 5 mL of ethyl acetate and mix well.
-
Measure the absorbance of the supernatant at 545 nm against a blank (reagents without the standard or sample).
-
-
Quantification: Construct a calibration curve by plotting the absorbance against the concentration of the this compound standards. Calculate the total triterpenoid saponin content in the sample, expressed as this compound equivalents.
UV-Vis Method Validation Parameters (Hypothetical Data):
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.99 | 0.992 |
| Range | 10-100 µg/mL | Complies |
| LOD | 3 µg/mL | Complies |
| LOQ | 9 µg/mL | Complies |
| Precision (%RSD) | < 3% | 2.1% |
| Accuracy (% Recovery) | 97-103% | 101.5% |
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound from Calendula officinalis flowers is presented below.
Biological Activity and Signaling Pathways
While direct studies on the effect of this compound on specific signaling pathways are limited, research on other compounds from Calendula officinalis, such as Calenduloside E, and structurally related oleanane glycosides provides insights into its potential biological activities.
Potential Modulation of PI3K/Akt and ERK Signaling Pathways
Studies on other active compounds from Calendula officinalis have shown modulation of the PI3K/Akt and ERK signaling pathways, which are crucial in cell survival, proliferation, and inflammation.[7][8] It is plausible that this compound, as a structurally related triterpenoid saponin, may exhibit similar effects.
PI3K/Akt Signaling Pathway:
This pathway is a key regulator of cell survival and proliferation. Some compounds from Calendula officinalis have been shown to activate this pathway, leading to neuroprotective effects.[7]
ERK Signaling Pathway:
The ERK pathway is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway has been observed with some Calendula compounds, contributing to their neuroprotective effects.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. From the Field to the Pot: Phytochemical and Functional Analyses of Calendula officinalis L. Flower for Incorporation in an Organic Yogurt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Applications of Calenduloside H in Biomedical Research: Detailed Application Notes and Protocols
Disclaimer: Direct experimental data and detailed protocols specifically for Calenduloside H are limited in publicly available scientific literature. The following application notes and protocols are based on research conducted on closely related triterpenoid saponins isolated from Calendula officinalis, particularly other calendulosides, and provide a representative framework for investigating the biomedical applications of this compound.
Introduction
This compound is a triterpenoid saponin isolated from Calendula officinalis (pot marigold), a plant with a long history of use in traditional medicine.[1] Triterpenoid saponins from Calendula species, collectively known as calendulosides, have garnered significant interest in biomedical research due to their diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3][4] This document provides an overview of the potential applications of this compound in these areas, supported by data from related compounds and detailed experimental protocols for researchers, scientists, and drug development professionals.
Anti-Cancer Applications
Quantitative Data: Cytotoxic Activity of Related Calendulosides
The following table summarizes the 50% growth inhibitory concentrations (GI50) and half-maximal inhibitory concentrations (IC50) of various calenduloside derivatives against a panel of human cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| Calenduloside F 6'-O-n-butyl ester | MOLT-4 | Leukemia | 0.77 | [7] |
| RPMI-8226 | Leukemia | 0.99 | [7] | |
| HCC-2998 | Colon | 0.85 | [7] | |
| LOX IMVI | Melanoma | 0.91 | [7] | |
| SK-MEL-5 | Melanoma | 0.88 | [7] | |
| UACC-62 | Melanoma | 0.83 | [7] | |
| Calenduloside G 6'-O-methyl ester | Most cell lines tested | Various | <20 | [5] |
| Calenduloside E 6'-methyl ester | CT-26 | Mouse Colon Carcinoma | ~10 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a method to determine the cytotoxic effects of a compound like this compound on cancer cells.
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., CT-26, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for another 24 to 72 hours at 37°C.[6]
-
MTT Assay: Add 50 µL of MTT solution to each well and incubate for 2 hours at 37°C.[6] The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Anti-inflammatory Applications
Extracts from Calendula officinalis are well-known for their anti-inflammatory properties.[4] The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IFN-γ, as well as the inhibition of the COX-2 enzyme.[1][11][12] Triterpenoid saponins are major contributors to these effects.
Quantitative Data: Anti-inflammatory Activity of Related Triterpenoids
The following table presents the 50% inhibitory dose (ID50) of various triterpene glycosides from Calendula officinalis on TPA-induced inflammation in a mouse model.
| Compound | ID50 (mg/ear) | Reference |
| Calendulaglycoside A 6'-O-methyl ester | 0.07 | [7][8] |
| Calendulaglycoside A 6'-O-n-butyl ester | 0.07 | [7][8] |
| Calendulaglycoside B | 0.07 | [7][8] |
| Calendulaglycoside B 6'-O-n-butyl ester | 0.05 | [7][8] |
| Calendulaglycoside C 6'-O-n-butyl ester | 0.05 | [7][8] |
| Calenduloside F 6'-O-n-butyl ester | 0.06 | [7][8] |
| Indomethacin (positive control) | 0.30 | [7] |
| Hydrocortisone (positive control) | 0.03 | [7] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.
Objective: To determine the ability of this compound to inhibit the production of nitric oxide in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100.
Neuroprotective Applications
Recent studies have highlighted the neuroprotective potential of compounds isolated from Calendula officinalis.[13][14] For instance, Calenduloside E has been shown to protect against Parkinson's disease-like symptoms in experimental models by modulating the PI3K/Akt and ERK signaling pathways.[3] These findings suggest that this compound may also possess neuroprotective properties worth investigating.
Signaling Pathway: Neuroprotection by Calenduloside E
The following diagram illustrates the proposed mechanism of neuroprotection by Calenduloside E, which involves the activation of the pro-survival PI3K/Akt pathway and the inhibition of the ERK pathway.[3] This can serve as a hypothetical model for investigating the mechanism of action of this compound.
Caption: Proposed neuroprotective signaling pathway of Calenduloside E.
Experimental Protocol: Assessing Neuroprotection in an In Vitro Model of Parkinson's Disease
This protocol describes a method to evaluate the neuroprotective effects of this compound against MPP+-induced toxicity in SH-SY5Y cells, a common in vitro model for Parkinson's disease.
Objective: To determine if this compound can protect SH-SY5Y neuroblastoma cells from MPP+-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Add MPP+ to the wells (final concentration typically in the mM range, to be optimized) and incubate for another 24 hours. Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with MPP+ alone.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay as described previously).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the this compound pre-treated groups compared to the MPP+ only group indicates a neuroprotective effect.
Further mechanistic studies could involve Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt and ERK signaling pathways.
References
- 1. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCDR - Chemical constituents, Medicinal plant, Oral mucositis, Preparations, Therapeutic effects, Traditional medicine [jcdr.net]
- 5. Calendula officinalis: Potential Roles in Cancer Treatment and Palliative Care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calenduloside E 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ijsr.net [ijsr.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anti-inflammatory activity of flower extract of Calendula officinalis Linn. and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effect of Calendula officinalis L. Flowers Against Monosodium Glutamate Induced Oxidative Stress and Excitotoxic Brain Damage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effect of Calendula officinalis L. Flowers Against Monosodium Glutamate Induced Oxidative Stress and Excitotoxic Brain Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulations Containing Calenduloside H from Calendula officinalis Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendula officinalis, commonly known as pot marigold, is a medicinal plant rich in various bioactive compounds, including triterpenoid saponins. Among these, Calenduloside H has garnered interest for its potential therapeutic properties. These application notes provide detailed methodologies for the extraction, formulation, and analysis of Calendula officinalis extracts enriched with this compound. The protocols are intended to guide researchers and drug development professionals in harnessing the potential of this natural compound for pharmaceutical and cosmetic applications.
Saponins, like this compound, are known for their anti-inflammatory and other biological activities. Recent studies have suggested that active compounds in Calendula officinalis extracts, including structurally similar saponins like Calenduloside E, exert their effects through the modulation of key cellular signaling pathways such as the PI3K/Akt and ERK pathways, which are crucial in regulating cell survival, proliferation, and inflammation.[1][2]
Extraction of this compound-Enriched Calendula officinalis Extract
The following protocol describes a method to obtain a saponin-rich extract from Calendula officinalis plant material.
Experimental Protocol: Saponin-Rich Extraction
Objective: To extract and enrich saponins, including this compound, from dried Calendula officinalis flowers.
Materials and Reagents:
-
Dried and powdered Calendula officinalis flowers
-
n-Hexane
-
70% Ethanol (v/v)
-
n-Butanol
-
5% Sodium chloride (NaCl) solution
-
Deionized water
-
Rotary evaporator
-
Soxhlet apparatus
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Defatting: The powdered plant material is first defatted by extracting with n-hexane in a Soxhlet apparatus for 6-8 hours to remove lipids and other nonpolar compounds.
-
Ethanolic Extraction: The defatted plant material is then air-dried and subsequently extracted with 70% ethanol in the Soxhlet apparatus for 8-10 hours.
-
Solvent Evaporation: The resulting hydroalcoholic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain an aqueous suspension.
-
Liquid-Liquid Partitioning: The aqueous suspension is transferred to a separatory funnel and partitioned three times with an equal volume of n-butanol.
-
Washing: The combined n-butanol fractions are washed twice with a 5% aqueous NaCl solution to remove impurities.
-
Final Concentration: The washed n-butanol fraction, which contains the enriched saponins, is concentrated to dryness using a rotary evaporator to yield the final saponin-rich extract.
Workflow for Saponin-Rich Extraction
Caption: Workflow for the extraction and enrichment of saponins.
Quantification of this compound
Accurate quantification of this compound is crucial for standardization and formulation development. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.
Experimental Protocol: UPLC-MS/MS Quantification of this compound
Objective: To develop a UPLC-MS/MS method for the quantification of this compound in Calendula officinalis extracts.
Instrumentation and Conditions (Adapted from methods for similar saponins[3][4]):
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage over several minutes to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 35°C
-
Ionization Mode: Negative ESI
-
MS/MS Parameters: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be determined by infusing a standard solution.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the saponin-rich extract, dissolve it in methanol, and filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the UPLC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Formulation of Topical Cream with this compound-Enriched Extract
The following protocol outlines the preparation of a stable oil-in-water (O/W) topical cream containing the saponin-rich Calendula extract.
Experimental Protocol: Topical Cream Formulation
Objective: To formulate a stable and cosmetically acceptable topical cream containing a standardized amount of this compound-enriched extract.
Table 1: Composition of the Topical Cream Formulation
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | Stearic Acid | Emulsifier, Thickener | 10.0 |
| Cetyl Alcohol | Emulsifier, Emollient | 5.0 | |
| Sweet Almond Oil | Emollient, Vehicle | 10.0 | |
| Aqueous Phase | Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 5.0 | |
| Triethanolamine | pH adjuster, Emulsifier | 1.0 | |
| This compound-enriched Extract | Active Ingredient | 1.0 - 5.0 | |
| Preservative | Phenoxyethanol | Preservative | 0.5 |
Procedure:
-
Preparation of Phases: Heat the oil phase components to 75°C. In a separate beaker, heat the aqueous phase components (except the extract and preservative) to 75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring using a homogenizer until a uniform emulsion is formed.
-
Cooling and Addition of Actives: Allow the emulsion to cool to below 40°C with gentle stirring. Incorporate the this compound-enriched extract and the preservative.
-
Final Mixing: Continue stirring until the cream reaches room temperature and has a uniform consistency.
Logical Relationships in Formulation Development
Caption: Key parameters influencing the final formulation characteristics.
Stability Testing of the Formulation
Stability testing is essential to ensure the quality, safety, and efficacy of the final product over its shelf life.
Experimental Protocol: Stability Assessment
Objective: To evaluate the physical and chemical stability of the formulated cream under accelerated conditions.
Procedure:
-
Sample Storage: Store the cream samples in appropriate containers at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a period of 3 months.
-
Evaluation at Intervals: At specified time points (e.g., 0, 1, 2, and 3 months), evaluate the samples for the following parameters:
-
Organoleptic Properties: Appearance, color, and odor.
-
Physicochemical Properties: pH, viscosity, and phase separation.
-
Chemical Stability: Quantification of this compound using the UPLC-MS/MS method described above.
-
Table 2: Stability Data for Topical Cream with Calendula Extract (Hypothetical Data)
| Parameter | Storage Condition | Initial | 1 Month | 2 Months | 3 Months |
| Appearance | 25°C/60% RH | Homogeneous | Homogeneous | Homogeneous | Homogeneous |
| 40°C/75% RH | Homogeneous | Homogeneous | Slight change | Phase separation | |
| pH | 25°C/60% RH | 6.5 | 6.4 | 6.4 | 6.3 |
| 40°C/75% RH | 6.5 | 6.2 | 6.0 | 5.8 | |
| Viscosity (cps) | 25°C/60% RH | 15000 | 14800 | 14700 | 14500 |
| 40°C/75% RH | 15000 | 13500 | 12000 | 10500 | |
| This compound (%) | 25°C/60% RH | 100 | 98 | 96 | 95 |
| 40°C/75% RH | 100 | 92 | 85 | 78 |
Mechanism of Action: Signaling Pathways
Compounds from Calendula officinalis, including saponins, have been shown to modulate the PI3K/Akt and ERK signaling pathways, which are implicated in cellular processes relevant to inflammation and tissue repair.[1][2]
PI3K/Akt and ERK Signaling Pathway Modulation by Calendula Saponins
Caption: Proposed modulation of PI3K/Akt and ERK pathways by Calendula saponins.
Conclusion
These application notes provide a comprehensive framework for the development of formulations containing this compound from Calendula officinalis. The detailed protocols for extraction, quantification, formulation, and stability testing, along with an understanding of the potential mechanism of action, will aid researchers in creating standardized and effective products. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its delivery for various applications.
References
- 1. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Bioactive Triterpene Saponins Calenduloside E and Chikusetsusaponin IVa in Different Plant Parts of Ten Amaranthaceae Species by UPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Calenduloside H
Disclaimer: Published research specifically detailing the in vitro experimental models and assays of Calenduloside H is extremely limited. The following application notes and protocols are based on established methodologies for closely related triterpenoid saponins isolated from Calendula officinalis and other plant species. The quantitative data provided is representative of this class of compounds and should be used as a reference for experimental design.
Overview of this compound and its Potential In Vitro Bioactivities
This compound is an oleanane-type triterpenoid saponin isolated from the roots of Calendula officinalis. Triterpenoid saponins from Calendula species are known to possess a range of biological activities. Based on the activities of structurally similar compounds, the potential in vitro bioactivities of this compound that warrant investigation include:
-
Cytotoxic/Anti-cancer Activity: Many oleanane-type saponins exhibit cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Activity: Triterpenoid saponins are well-documented for their ability to suppress inflammatory responses in cellular models.
-
Neuroprotective Activity: Some saponins have shown protective effects in neuronal cell models of neurodegenerative diseases.
In Vitro Experimental Models and Assays
Cytotoxicity Assays
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Experimental Model:
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer, HepG2 - liver cancer) and a normal human cell line (e.g., HEK293 - human embryonic kidney cells) for selectivity assessment.
Key Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Data Presentation: Representative Cytotoxicity of Triterpenoid Saponins
The following data is for related triterpenoid saponins and is intended to be illustrative.
| Compound/Extract | Cell Line | Assay | Endpoint | Result (IC₅₀ in µM) | Reference |
| Kalopanax saponin A | SGC-7901 | MTT | Cytotoxicity | 1.88 | [1] |
| Clematoside S | HepG2 | MTT | Cytotoxicity | 4.35 | [1] |
| Laevigin E | A549 | MTT | Cytotoxicity | 17.83 | [2] |
| Laevigin E | HeLa | MTT | Cytotoxicity | 22.58 | [2] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Anti-inflammatory Assays
Objective: To evaluate the anti-inflammatory properties of this compound by measuring its effect on the production of inflammatory mediators.
Experimental Model:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS).
Key Assay: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Data Presentation: Representative Anti-inflammatory Activity of Triterpenoid Glycosides
The following data is for related triterpenoid glycosides and is intended to be illustrative.
| Compound | Cell Line | Stimulus | Assay | Endpoint | Result (IC₅₀ in µM) | Reference |
| Heritiera B | RAW 264.7 | LPS | Griess | NO Inhibition | 10.33 | [3] |
| Ilexdunnioside A | BV2 | LPS | Griess | NO Inhibition | 11.60 | [4] |
| Ilexdunnioside B | BV2 | LPS | Griess | NO Inhibition | 12.30 | [4] |
| Heritiera A | RAW 264.7 | LPS | Griess | NO Inhibition | 32.11 | [3] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the prepared Griess reagent to each well and incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the vehicle control. Calculate the IC₅₀ value.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
Neuroprotection Assays
Objective: To assess the neuroprotective potential of this compound against neurotoxin-induced cell death.
Experimental Model:
-
Cell Line: SH-SY5Y human neuroblastoma cell line.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides to model Parkinson's or Alzheimer's disease, respectively.
Key Assay: Cell Viability Assay (e.g., MTT or LDH release assay)
Experimental Protocol: Neuroprotection Assay
-
Cell Differentiation (Optional but recommended): Differentiate SH-SY5Y cells into a more mature neuronal phenotype by treating with retinoic acid for several days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., 100 µM 6-OHDA) for another 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described previously, or an LDH (lactate dehydrogenase) release assay, which measures membrane integrity.
-
Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to cells treated with the neurotoxin alone.
Concluding Remarks
The provided protocols offer a foundational framework for the in vitro evaluation of this compound. Researchers should optimize these protocols based on their specific experimental goals and available resources. Given the lack of specific data for this compound, initial exploratory studies across a range of concentrations and cell lines are recommended to elucidate its potential therapeutic properties.
References
- 1. Cytotoxic triterpenoid saponins from Clematis tangutica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoid Saponins with Potential Cytotoxic Activities from the Root Bark of Ilex rotunda Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Triterpene Glycosides from the Roots of Ilex dunniana Levl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Standardized Extracts of Calendula officinalis for Calendulosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calendula officinalis, commonly known as pot marigold, is a medicinal plant rich in various bioactive compounds, including triterpenoid saponins known as calendulosides.[1][2] These compounds have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, anti-apoptotic, and neuroprotective effects.[3][4] The development of standardized Calendula extracts enriched in specific calendulosides is crucial for ensuring consistent quality, efficacy, and safety in research and drug development.[5][6]
These application notes provide detailed protocols for the extraction, purification, and quantification of calendulosides from Calendula officinalis flowers. Furthermore, methodologies for evaluating the biological activity of these standardized extracts on key cellular signaling pathways are described.
Extraction and Purification of Calenduloside-Enriched Extracts
The extraction of triterpenoid saponins like calendulosides requires specific methods to optimize yield and purity. Both solvent-based and supercritical fluid extraction methods have proven effective.
Optimized Solvent Extraction Protocol
This protocol focuses on maximizing the extraction of triterpenoid saponins.
Materials:
-
Dried and powdered Calendula officinalis flowers
-
70% Ethanol (v/v)
-
n-butanol
-
Chloroform
-
Ethyl acetate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Protocol:
-
Maceration: Weigh 100 g of dried, powdered Calendula officinalis flowers and place them in a suitable container. Add 1 L of 70% ethanol and allow to macerate for 48 hours at room temperature with occasional agitation.[7]
-
Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.[7]
-
Solvent Partitioning for Enrichment:
-
Resuspend the crude extract in 200 mL of distilled water.
-
Perform successive extractions in a separatory funnel with the following solvents in the given order:
-
Chloroform (2 x 100 mL) to remove nonpolar compounds. Discard the chloroform phase.
-
Ethyl acetate (2 x 100 mL) to remove moderately polar compounds. The ethyl acetate fraction can be saved for analysis of other compounds like flavonoids.
-
n-butanol (3 x 100 mL) to extract the saponin-rich fraction (calendulosides).[7]
-
-
-
Final Concentration: Collect the n-butanol fractions and concentrate them to dryness using a rotary evaporator to yield the calenduloside-enriched extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE with carbon dioxide is a green alternative for extracting calendulosides.
Materials:
-
Dried and powdered Calendula officinalis flowers
-
Supercritical fluid extractor
-
Food-grade carbon dioxide
-
Ethanol (as a co-solvent)
Protocol:
-
Preparation: Load the extraction vessel with dried, powdered Calendula flowers.
-
Extraction Parameters:
-
Fractional Separation:
-
Collection: Collect the precipitated extract from the separators.
Standardization and Quantification of Calendulosides
Standardization of the extract is critical and should be based on the content of specific calendulosides.[6] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[2]
HPLC-MS/MS Protocol for Calenduloside E Quantification
Instrumentation and Materials:
-
HPLC system with a C18 column (e.g., 50 mm x 4.6 mm, 5 µm particle size)[2]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[2]
-
Calenduloside E reference standard
-
Acetonitrile (ACN)
-
Formic acid
-
Ultrapure water
-
Calenduloside-enriched extract
Protocol:
-
Standard Preparation: Prepare a stock solution of Calenduloside E in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve a known amount of the calenduloside-enriched extract in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[2]
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition for Calenduloside E (e.g., m/z 631.4 → 455.4).[2]
-
Optimize other parameters such as capillary voltage, cone voltage, and collision energy based on the instrument used.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the Calenduloside E standards against their concentrations. Determine the concentration of Calenduloside E in the extract by interpolating its peak area on the calibration curve.
Experimental Protocols for Biological Activity Assessment
The following protocols describe methods to evaluate the effect of the standardized calenduloside-enriched extract on key signaling pathways.
Cell Culture and Treatment
Materials:
-
Human cell line (e.g., human umbilical vein endothelial cells (HUVECs) for anti-inflammatory studies, or a relevant cancer cell line for anti-proliferative studies)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Standardized calenduloside-enriched extract
-
Vehicle control (e.g., DMSO)
Protocol:
-
Cell Seeding: Seed the cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of the standardized calenduloside-enriched extract in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Replace the existing medium with the treatment medium. Include a vehicle control group.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
Western Blot Analysis of PI3K/Akt and ERK Signaling Pathways
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Analysis of AMPK-SIRT3 and JAK-STAT Signaling Pathways
The same Western blot protocol as described in section 4.2 can be adapted to analyze these pathways using the following primary antibodies:
-
AMPK-SIRT3 Pathway:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
SIRT3
-
-
JAK-STAT Pathway:
-
Phospho-JAK2 (Tyr1007/1008)
-
Total JAK2
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
Alternatively, ELISA kits are commercially available for the quantitative measurement of phosphorylated STAT proteins.[9]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Extraction Yield of Calenduloside-Enriched Extract
| Extraction Method | Dry Starting Material (g) | Yield of Enriched Extract (g) | Percentage Yield (%) |
|---|---|---|---|
| Optimized Solvent Extraction | 100 | Value | Value |
| Supercritical Fluid Extraction | 100 | Value | Value |
Table 2: Quantification of Calenduloside E in Standardized Extract
| Analytical Method | Concentration of Calenduloside E (mg/g of extract) |
|---|
| HPLC-MS/MS | Value |
Table 3: Effect of Standardized Calendula Extract on Protein Phosphorylation
| Treatment Group | p-Akt/Total Akt (Relative Fold Change) | p-ERK/Total ERK (Relative Fold Change) | p-AMPK/Total AMPK (Relative Fold Change) | p-STAT3/Total STAT3 (Relative Fold Change) |
|---|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Calendula Extract (1 µg/mL) | Value | Value | Value | Value |
| Calendula Extract (10 µg/mL) | Value | Value | Value | Value |
| Calendula Extract (50 µg/mL) | Value | Value | Value | Value |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for developing and testing standardized Calendula extracts.
Signaling Pathways Modulated by Calendulosides
Caption: Key signaling pathways modulated by calendulosides from Calendula officinalis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic study of calenduloside E and its active metabolite oleanolic acid in beagle dog using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. rsc.org [rsc.org]
- 5. The influence of Calendulae officinalis flos extracts on cell cultures, and the chromatographic analysis of extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the Impact of Ethanol Extract of Calendula officinalis L. on Human Fibroblast Cell Cultures Using the PANsys 3000 Device for Breeding and Visualization of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. ES2656153T3 - Procedure for preparing an extract of inflorescences of Calendula Officinalis by means of extraction with supercritical carbon dioxide and compositions containing said extract - Google Patents [patents.google.com]
- 9. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Navigating the Challenges of Calenduloside H Purification: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the complex task of isolating Calenduloside H, this technical support center provides essential guidance. This resource offers troubleshooting advice and answers to frequently asked questions to streamline your purification and isolation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the purification and isolation of this compound and other triterpenoid saponins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Saponin Extract | - Incomplete extraction from plant material.- Inefficient solvent partitioning.- Degradation of this compound during extraction. | - Optimize Extraction: Ensure the plant material is finely powdered to maximize surface area. Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction. Use a high-polarity solvent such as 80% methanol for better yield.[1]- Improve Partitioning: When partitioning with n-butanol, ensure vigorous mixing and allow adequate time for phase separation. Perform multiple extractions (3-4 times) with fresh n-butanol to ensure complete transfer of saponins.- Control Temperature: Avoid excessive heat during extraction and solvent evaporation to prevent degradation of the glycosidic linkages. |
| Poor Separation in Column Chromatography | - Inappropriate stationary or mobile phase.- Co-elution with other polar compounds (e.g., other saponins, flavonoids).- Column overloading. | - Select Appropriate Column: For initial cleanup, silica gel can be effective. For finer separation of closely related saponins, consider using reversed-phase (C18) chromatography or Sephadex LH-20.[2]- Optimize Mobile Phase: For normal phase, a gradient of chloroform-methanol-water is often used. For reversed-phase, a gradient of acetonitrile-water or methanol-water is common. A shallow gradient can improve the resolution of closely related compounds.- Sample Loading: Do not overload the column. The amount of crude extract loaded should typically be 1-5% of the stationary phase weight. |
| Difficulty in Detecting this compound | - Lack of a strong UV chromophore in the saponin structure. | - Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) is highly effective for detecting non-UV absorbing compounds like saponins.[2] High-Speed Counter-Current Chromatography (HSCCC) coupled with ELSD is a superior separation and detection technique.[2]- Derivatization: While less common for preparative work, derivatization to add a UV-active group can be considered for analytical purposes. |
| Presence of Impurities in Final Product | - Incomplete separation from structurally similar saponins.- Contamination with flavonoids or other polar compounds. | - Multi-Step Purification: A single chromatographic step is often insufficient. Combine different techniques, such as an initial cleanup on silica gel followed by preparative HPLC on a C18 column.- Recrystallization: If a semi-pure solid can be obtained, recrystallization from a suitable solvent system (e.g., methanol-acetone) can significantly improve purity. |
| Peak Tailing in HPLC Analysis | - Secondary interactions with the stationary phase.- Column degradation. | - Modify Mobile Phase: Add a small amount of an acid (e.g., 0.1% formic acid) or a competing base to the mobile phase to reduce peak tailing.- Check Column Health: If the problem persists, the column may be degraded and require replacement. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from Calendula officinalis?
A1: Due to the high polarity of saponin glycosides, aqueous alcohol solutions are generally most effective. An extraction with 70-80% methanol or ethanol is a good starting point.[1]
Q2: How can I remove chlorophyll and other lipophilic compounds from my initial extract?
A2: Before solvent partitioning, you can perform a defatting step by washing the concentrated aqueous extract with a non-polar solvent like n-hexane or petroleum ether. This will remove chlorophyll, lipids, and other non-polar impurities.
Q3: I have a complex mixture of saponins. How can I improve the separation of this compound?
A3: For complex mixtures, a multi-step chromatographic approach is recommended. You can start with open column chromatography on silica gel for initial fractionation. Fractions enriched with this compound can then be further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (C18) column with a shallow solvent gradient. High-Speed Counter-Current Chromatography (HSCCC) is also a powerful technique for separating structurally similar saponins.[2]
Q4: My purified compound shows a weak signal on the UV detector. How can I confirm its identity and purity?
A4: The weak UV absorbance of saponins is a known challenge.[2] To confirm the identity of this compound, you will need to use mass spectrometry (MS) to determine its molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to elucidate its structure. For purity assessment, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal.
Q5: Are there any stability concerns with this compound during the purification process?
A5: Yes, saponins can be susceptible to degradation under harsh conditions. Avoid strong acids or bases and high temperatures, which can lead to the hydrolysis of the glycosidic bonds. It is best to work at or near neutral pH and use moderate temperatures for solvent evaporation.
Experimental Protocols
General Extraction and Fractionation Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific plant material and laboratory equipment.
-
Extraction:
-
Air-dry and finely powder the plant material (e.g., flowers of Calendula officinalis).
-
Macerate the powdered material in 80% methanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 45°C to obtain a crude extract.
-
-
Defatting and Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Partition the aqueous suspension with n-hexane or petroleum ether in a separatory funnel to remove lipophilic compounds. Discard the non-polar layer.
-
Subsequently, partition the aqueous layer with water-saturated n-butanol. Repeat this step 3-4 times.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin fraction.
-
Purification by Column Chromatography
-
Silica Gel Column Chromatography (Initial Cleanup):
-
Prepare a silica gel column packed in a suitable solvent (e.g., chloroform).
-
Adsorb the crude saponin fraction onto a small amount of silica gel and apply it to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol-water mixture, starting with a higher concentration of chloroform and gradually increasing the proportion of methanol and water.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), spraying with a solution of 10% sulfuric acid in ethanol and heating to visualize the saponins as purple spots.
-
Pool the fractions containing this compound.
-
-
Reversed-Phase Preparative HPLC (Final Purification):
-
Dissolve the enriched fraction in the mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Monitor the elution with an ELSD or by collecting fractions and analyzing them by TLC or analytical HPLC-MS.
-
Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
-
Visualizing the Workflow
General Workflow for this compound Isolation
References
Technical Support Center: Optimizing UPLC-MS/MS for Calenduloside H Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Calenduloside H using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial UPLC-MS/MS parameters for this compound detection?
A1: For initial method development, a reversed-phase UPLC system coupled with a tandem quadrupole mass spectrometer is recommended. Given that saponins, including this compound, are often more sensitive in negative ionization mode, starting with an electrospray ionization (ESI) source in negative mode is advisable.
Q2: How can I determine the precursor and product ions for this compound?
A2: The precursor ion will be the deprotonated molecule, [M-H]⁻. Based on its molecular formula (C₄₈H₇₆O₁₉), the monoisotopic mass of this compound is 956.4981 Da[1]. Therefore, the precursor ion to target is m/z 955.5. Product ions are generated by the fragmentation of the precursor ion, which for saponins typically involves the sequential loss of sugar moieties.
Q3: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the common causes and solutions?
A3: Poor peak shape can arise from several factors. Peak tailing may be caused by secondary interactions between the analyte and the stationary phase, a contaminated or failing column, or an inappropriate mobile phase pH[2][3]. Peak fronting can result from column overload or an injection solvent that is stronger than the mobile phase[3][4]. Refer to the Troubleshooting Guide for detailed solutions.
Q4: My signal intensity for this compound is low. How can I improve it?
A4: Low signal intensity can be due to several factors including non-optimal ionization source parameters, matrix effects, or issues with the mobile phase. Ensure that the ESI source parameters such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate are optimized for this compound. Matrix effects, where co-eluting compounds suppress the ionization of the target analyte, are also a common issue in the analysis of complex samples[5][6].
Experimental Protocols
Detailed Methodology for UPLC-MS/MS Parameter Optimization
This protocol outlines the steps for developing a robust UPLC-MS/MS method for the detection and quantification of this compound.
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a working standard solution by diluting the stock solution to 1 µg/mL with an appropriate solvent (e.g., 50:50 methanol:water).
-
-
UPLC Method Development:
-
Column: Start with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: Begin with a scouting gradient to determine the approximate retention time of this compound. An example gradient is provided in the tables below.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, typically between 30-40 °C.
-
-
MS/MS Method Development:
-
Ionization Mode: Use Electrospray Ionization (ESI) in negative mode.
-
Precursor Ion Selection: Infuse the 1 µg/mL working standard solution directly into the mass spectrometer to determine the exact mass of the deprotonated molecule, [M-H]⁻. For this compound, this will be approximately m/z 955.5.
-
Product Ion Selection: Perform a product ion scan to identify the major fragment ions. For this compound, this will likely involve the loss of the glucose, galactose, and glucuronic acid moieties.
-
Multiple Reaction Monitoring (MRM) Optimization: Optimize the cone voltage (or fragmentor voltage) and collision energy for each precursor-to-product ion transition to maximize signal intensity.
-
Data Presentation
Table 1: Recommended UPLC Parameters
| Parameter | Recommended Setting |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Table 2: Example UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 9.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 3: Optimized MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 - 3.5 kV |
| Cone Voltage | 40 - 60 V |
| Desolvation Gas Temp. | 350 - 450 °C |
| Desolvation Gas Flow | 800 - 1000 L/Hr |
| Source Temperature | 120 - 150 °C |
Table 4: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 955.5 | 793.4 | [M-H-Glc]⁻ |
| 955.5 | 631.3 | [M-H-Glc-Gal]⁻ |
| 955.5 | 455.2 | [M-H-Glc-Gal-GlcA]⁻ |
Troubleshooting Guides
Guide 1: Common Chromatographic Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Peak/Low Intensity | - Incorrect MS/MS transitions- Source parameters not optimized- Sample degradation- Low sample concentration | - Verify precursor and product ions- Optimize capillary voltage, cone voltage, and gas flows- Prepare fresh sample and standards- Concentrate the sample if necessary |
| Peak Tailing | - Column contamination- Secondary silanol interactions- Mobile phase pH inappropriate | - Flush the column with a strong solvent- Use a mobile phase with a lower pH or a different modifier- Replace the column if necessary |
| Peak Fronting | - Column overload- Injection solvent stronger than mobile phase | - Dilute the sample- Prepare the sample in a solvent weaker than or equal to the initial mobile phase |
| Split Peaks | - Partially blocked column frit- Column void | - Back-flush the column- Replace the column |
| Retention Time Shift | - Change in mobile phase composition- Column aging- Fluctuation in column temperature | - Prepare fresh mobile phase- Equilibrate the column for a longer period- Check and stabilize the column oven temperature |
Visualizations
References
- 1. This compound | C48H76O19 | CID 44566500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Calenduloside H in different solvents
This technical support center provides guidance and answers frequently asked questions regarding the stability of Calenduloside H in various solvents. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, an oleanane-type triterpene glycoside, generally exhibits limited solubility in aqueous solutions.[1] Like other saponins, its solubility is higher in polar organic solvents. Common solvents used for dissolving this compound and similar triterpenoid saponins include methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][3] For biological assays, stock solutions are often prepared in DMSO and then further diluted in aqueous media.
Q2: Which factors can influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by pH and temperature. As a member of the saponin family, it is generally more stable under acidic to neutral pH conditions and at lower temperatures. Elevated temperatures and alkaline pH can lead to hydrolysis of the glycosidic bonds, resulting in degradation of the compound.
Q3: How should I prepare and store stock solutions of this compound?
A3: To ensure maximum stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous polar organic solvent such as DMSO or methanol.[2][4] These stock solutions should be stored at low temperatures, preferably at -20°C or -80°C, to minimize degradation. For experimental use, it is advisable to use freshly prepared solutions or to work with aliquots from a frozen stock to avoid repeated freeze-thaw cycles.
Q4: Can I use a DMSO/water mixture to dissolve this compound?
A4: Yes, a DMSO/water mixture can be used, and it is a common practice for solubilizing compounds for biological screening. However, it is important to be aware that the presence of water can potentially increase the rate of hydrolysis, especially if the solution is not stored properly (e.g., at room temperature or for extended periods). One study on a library of diverse compounds showed that 85% were stable in a 90/10 DMSO/water mixture for up to 2 years at 4°C.[3] It is recommended to prepare these mixtures fresh and store them at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | This compound has low aqueous solubility. | - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for your experiment. - Prepare a more dilute stock solution before further dilution in the aqueous buffer. - Evaluate the pH of the buffer, as extreme pH values can affect solubility. |
| Loss of biological activity of this compound solution over time. | Degradation of the compound due to improper storage or handling. | - Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. - Protect solutions from light, as photolytic degradation can occur. - Prepare fresh working solutions for each experiment. - Verify the pH of your experimental medium; alkaline conditions can accelerate degradation. |
| Inconsistent experimental results with different batches of this compound solution. | Variability in the concentration of the active compound due to degradation or incomplete dissolution. | - Ensure complete dissolution of the solid this compound in the solvent before making further dilutions. Sonication may aid in dissolution. - Perform a stability check of your prepared solution under your specific experimental conditions (see suggested protocol below). - Use a validated analytical method, such as HPLC, to confirm the concentration of your stock solution periodically. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in a Chosen Solvent
This protocol outlines a general method for researchers to determine the stability of this compound in a specific solvent system under their experimental conditions. This approach is based on the principles of forced degradation studies.[5]
1. Materials:
- This compound
- Solvent of interest (e.g., DMSO, methanol, ethanol, specific buffer)
- HPLC-grade solvents for analysis
- Analytical HPLC system with a suitable detector (e.g., DAD or MS)[6][7]
- pH meter
- Incubator or water bath
2. Procedure:
- Prepare a Stock Solution: Accurately weigh and dissolve this compound in the solvent of interest to a known concentration (e.g., 1 mg/mL).
- Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial peak area of this compound. This will serve as the baseline.
- Incubation: Aliquot the remaining stock solution into several vials and store them under the desired experimental conditions (e.g., room temperature, 37°C, 4°C). Protect the vials from light unless photostability is being assessed.
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
- Sample Preparation for HPLC: If necessary, dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.
- HPLC Analysis: Inject the sample into the HPLC system and record the chromatogram.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. The percentage of this compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100
3. Data Presentation:
The results can be summarized in a table to easily compare the stability over time.
| Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (e.g., number of new peaks) |
| 0 | 100 | 0 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Visualizations
Caption: Key factors affecting the stability of this compound in solution.
Caption: Suggested workflow for assessing the stability of this compound.
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides [mdpi.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From the Field to the Pot: Phytochemical and Functional Analyses of Calendula officinalis L. Flower for Incorporation in an Organic Yogurt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of Calendulosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution challenges during the chromatographic analysis of calendulosides from Calendula officinalis.
Troubleshooting Guide: Overcoming Co-elution of Calendulosides
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge in the analysis of complex natural product extracts like those from Calendula officinalis. Calendulosides, being structurally similar triterpenoid saponins, are particularly prone to this issue. This guide provides a systematic approach to troubleshoot and resolve co-elution problems.
Initial Assessment: Is it Co-elution?
The first step is to confirm that you are indeed facing a co-elution problem. Look for the following signs in your chromatogram:
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Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden shoulder from a co-eluting compound.
-
Broad Peaks: Unusually wide peaks might be the result of multiple unresolved components.
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Inconsistent Peak Purity: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), inconsistent spectra across a single peak are a strong indicator of co-elution.
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Variable Retention Times: Fluctuations in retention times for what should be a single peak can sometimes be caused by co-eluting matrix components affecting the interaction with the stationary phase.
dot
Caption: Troubleshooting workflow for resolving co-elution.
Frequently Asked Questions (FAQs)
Q1: My calenduloside peaks are broad and show significant tailing. What is the most likely cause and the first step to fix it?
A1: The most common cause of peak tailing for saponins like calendulosides is secondary interactions with residual silanol groups on the silica-based stationary phase (e.g., C18). These interactions can be minimized by adjusting the mobile phase pH.
First Step: Add a small amount of acid to your mobile phase. A concentration of 0.1% formic acid or acetic acid in the aqueous portion of the mobile phase is a good starting point.[1] This will protonate the silanol groups, reducing their interaction with the polar glycosidic moieties of the calendulosides, leading to sharper, more symmetrical peaks.[1]
Q2: I am trying to separate several calenduloside isomers, but they are all eluting very close together. How can I improve the resolution?
A2: Separating isomers is a common challenge that requires optimizing the selectivity of your chromatographic system. Here are a few strategies:
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Shallow the Gradient: If you are using a gradient elution, decrease the rate of change of the organic solvent percentage during the elution window of your isomers.[2][3] A shallower gradient provides more time for the subtle differences between isomers to interact with the stationary phase, leading to better separation.[2][3]
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Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice versa.[2] The change in solvent can alter the elution order and improve the resolution between isomeric calendulosides.
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Adjust the Column Temperature: Temperature can influence the selectivity of a separation. Try running your analysis at different temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves the resolution of your target isomers.[2]
Q3: I have optimized my mobile phase, but I still have co-elution with other components from the Calendula extract. What should I do next?
A3: If mobile phase optimization is insufficient, consider the stationary phase and sample preparation:
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Try a Different Stationary Phase: While C18 is the most common choice, other stationary phases can offer different selectivities. A phenyl-hexyl or a cyano (CN) column might provide better separation of calendulosides from interfering matrix components due to different interaction mechanisms (e.g., pi-pi interactions).
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Improve Sample Preparation: Co-eluting interferences can often be removed with a more rigorous sample preparation protocol. Consider using Solid Phase Extraction (SPE) to clean up your sample before injection.[4] A C18 SPE cartridge can be used to retain the calendulosides while washing away more polar interferences. The calendulosides can then be eluted with a stronger organic solvent.
Q4: Can adjusting the mobile phase pH negatively impact my analysis?
A4: Yes, while adjusting pH is a powerful tool, it's important to consider the following:
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Column Stability: Most silica-based columns are stable within a pH range of 2 to 8.[5] Operating outside this range can lead to the degradation of the stationary phase and shorten the column's lifespan.[5]
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Analyte Stability: Ensure that your target calendulosides are stable at the chosen pH.
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MS Compatibility: If you are using a mass spectrometer, be mindful that high concentrations of non-volatile buffers (e.g., phosphate) can cause ion suppression and contaminate the MS source. Volatile modifiers like formic acid, acetic acid, and ammonium formate are preferred for LC-MS applications.
dot
Caption: Experimental workflow for calenduloside analysis.
Quantitative Data Summary
The concentration of calendulosides and other phenolic compounds in Calendula officinalis extracts can vary significantly depending on the cultivar, extraction method, and growing conditions. The following tables provide a summary of reported quantitative data from various studies.
Table 1: Quantitative Analysis of Phenolic Compounds in Calendula officinalis Flower Extract
| Compound | Concentration (mg/100g of dried flowers)[6] |
| p-coumaric acid | 1.23 ± 0.01 |
| Caffeic acid | 0.45 ± 0.00 |
| Ferulic acid | 0.21 ± 0.00 |
| Ellagic acid | 0.89 ± 0.01 |
| Procyanidin A2 | 2.54 ± 0.02 |
| Quercetin-3-rutinoside | 3.12 ± 0.03 |
Table 2: HPLC Method Validation Parameters for Quercetin (a common flavonoid in Calendula)
| Parameter | HPLC Method[7] |
| Linearity Range (µg/mL) | 0.2 - 2.0 |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.014 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.043 |
| Recovery (%) | 98.5 - 101.2 |
| Precision (%RSD) | < 2.0 |
Experimental Protocols
Detailed Methodology for HPLC Analysis of Calendulosides and Phenolic Compounds in Calendula officinalis
This protocol is a representative method based on literature for the analysis of calendulosides and other phenolic compounds in Calendula officinalis flower extracts.[6][8][9]
1. Sample Preparation: Solid-Liquid Extraction
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Plant Material: Dried and powdered Calendula officinalis flowers.
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Extraction Solvent: 70% Ethanol in water (v/v).
-
Procedure:
-
Weigh 1.0 g of powdered flower material into a flask.
-
Add 20 mL of 70% ethanol.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
2. Chromatographic Conditions
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 75 | 25 |
| 35 | 50 | 50 |
| 40 | 20 | 80 |
| 45 | 5 | 95 |
| 50 | 5 | 95 |
| 51 | 95 | 5 |
| 60 | 95 | 5 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
DAD: Monitor at 210 nm for saponins and 330 nm for phenolic acids and flavonoids.
-
MS: Electrospray Ionization (ESI) in negative mode, scanning a mass range of m/z 100-1500.
-
3. Data Analysis
-
Identification of calendulosides and other phenolic compounds is based on comparison of their retention times and UV-Vis or mass spectra with those of authentic standards.
-
Quantification is performed by constructing a calibration curve using external standards of the compounds of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. biotage.com [biotage.com]
- 5. agilent.com [agilent.com]
- 6. From the Field to the Pot: Phytochemical and Functional Analyses of Calendula officinalis L. Flower for Incorporation in an Organic Yogurt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. mdpi.com [mdpi.com]
- 9. Calendula arvensis (Vaill.) L.: A Systematic Plant Analysis of the Polar Extracts from Its Organs by UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
degradation of Calenduloside H during the extraction process
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calenduloside H from Calendula officinalis. The information provided addresses common issues encountered during the extraction process that may lead to the degradation of this valuable triterpenoid saponin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a bioactive oleanane-type triterpene glycoside found in Calendula officinalis (marigold)[1][2]. Like many saponins, its complex structure, which includes a triterpenoid aglycone linked to sugar moieties, is susceptible to degradation under certain chemical and physical conditions. The primary concern during extraction is the hydrolysis of the glycosidic bonds, which would cleave the sugar chains from the oleanolic acid backbone, leading to a loss of its native structure and potentially its biological activity.
Q2: What are the main factors that can cause the degradation of this compound during extraction?
The primary factors contributing to the degradation of this compound and other triterpenoid saponins during extraction are:
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Extreme pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkages.
-
High Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.
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Enzymatic Activity: The presence of endogenous enzymes (glycosidases) in the plant material can lead to the enzymatic cleavage of sugar moieties if not properly inactivated.
-
Inappropriate Solvent Selection: The choice of solvent can influence the stability of the saponin and the efficiency of the extraction.
Q3: Which extraction solvents are recommended for this compound to minimize degradation?
Aqueous ethanol and methanol are generally the most effective and recommended solvents for extracting saponins like this compound from Calendula officinalis[3]. A concentration of 70-80% ethanol in water often provides an optimal balance between solubilizing the amphiphilic saponins and minimizing the co-extraction of interfering substances. The water component helps to swell the plant material, improving solvent penetration and mass transfer.
Q4: Are modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) suitable for this compound?
Yes, modern extraction techniques such as UAE and MAE are generally preferred for thermolabile compounds like saponins. These methods offer several advantages over conventional techniques like maceration or Soxhlet extraction, including:
-
Shorter Extraction Times: Reduced exposure to potentially degrading conditions.
-
Lower Temperatures: Many UAE and MAE protocols can be performed at moderate temperatures.
-
Increased Efficiency: Enhanced solvent penetration and cell disruption can lead to higher yields in a shorter time.
Careful optimization of the parameters for these techniques (e.g., ultrasonic power, microwave intensity, temperature, and time) is crucial to prevent localized overheating and potential degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | 1. Incomplete Extraction: Insufficient solvent volume, extraction time, or inadequate particle size reduction. 2. Degradation during Extraction: Exposure to high temperatures or extreme pH. 3. Improper Solvent Choice: The solvent may not be optimal for solubilizing this compound. | 1. Optimize Extraction Parameters: Ensure the plant material is finely powdered. Use a solid-to-liquid ratio of at least 1:10 (w/v). Increase extraction time or perform multiple extraction cycles. 2. Control Temperature and pH: Maintain the extraction temperature below 60°C. If possible, buffer the extraction solvent to a neutral pH (around 7.0). 3. Use Appropriate Solvents: Employ 70-80% aqueous ethanol or methanol for extraction. |
| Presence of degradation products (e.g., free oleanolic acid) in the extract, confirmed by HPLC-MS. | 1. Acid or Alkaline Hydrolysis: The pH of the extraction medium may have been too low or too high. 2. Thermal Degradation: The extraction was carried out at an excessively high temperature. 3. Enzymatic Degradation: Endogenous plant enzymes were not inactivated. | 1. Neutralize Extraction Solvent: Ensure the pH of the solvent is neutral. Avoid the use of strong acids or bases during the extraction process. 2. Reduce Extraction Temperature: Lower the extraction temperature. For heat-reflux extraction, maintain the temperature at the solvent's boiling point for a minimal duration. Consider using UAE or MAE at controlled, lower temperatures. 3. Blanching: Briefly blanching the fresh plant material in hot water or steam before extraction can help to inactivate enzymes. |
| Inconsistent extraction yields between batches. | 1. Variability in Plant Material: Differences in the age, part of the plant used, and growing conditions can affect the this compound content. 2. Inconsistent Extraction Procedure: Variations in extraction parameters such as time, temperature, and solvent-to-solid ratio. | 1. Standardize Plant Material: Use plant material from the same source, of the same age, and from the same plant part (e.g., flowers) for all extractions. 2. Maintain Consistent Protocol: Strictly adhere to a validated and standardized extraction protocol for all batches. |
Data Presentation
Table 1: General Stability of Oleanolic Acid Glycosides (as a proxy for this compound) under Different Conditions
| Condition | Parameter Range | Expected Stability of this compound | Potential Degradation Pathway |
| pH | < 4.0 | Low | Acid-catalyzed hydrolysis of glycosidic bonds. |
| 4.0 - 8.0 | High | Minimal degradation. | |
| > 8.0 | Moderate to Low | Base-catalyzed hydrolysis of ester and glycosidic bonds. | |
| Temperature | 4 - 25 °C | High | Low rate of degradation. |
| 25 - 60 °C | Moderate | The rate of hydrolysis increases with temperature. | |
| > 60 °C | Low | Significant thermal degradation and hydrolysis. |
Table 2: Comparison of Extraction Methods for Compounds in Calendula officinalis
Note: This table summarizes the general efficiency of different extraction methods for various classes of compounds found in Calendula officinalis. While not specific to this compound, it provides guidance on selecting an appropriate method.
| Extraction Method | Typical Solvent | Temperature | Time | General Yield of Saponins | Advantages | Disadvantages |
| Maceration | 70% Ethanol | Room Temperature | 24-72 hours | Moderate | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |
| Soxhlet Extraction | 96% Ethanol | Boiling point of solvent | 6-24 hours | High | High extraction efficiency. | Can lead to thermal degradation of sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 40-60 °C | 30-60 minutes | High | Fast, efficient, operates at lower temperatures. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | 70% Methanol | 50-80 °C | 5-15 minutes | High | Very fast, highly efficient. | Potential for localized overheating if not controlled. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the yield of this compound while minimizing degradation.
1. Sample Preparation:
- Dry the Calendula officinalis flowers at 40-50°C to a constant weight.
- Grind the dried flowers into a fine powder (particle size < 0.5 mm).
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.
- Add 100 mL of 70% aqueous ethanol (1:10 solid-to-liquid ratio).
- Place the beaker in an ultrasonic bath.
- Set the ultrasonic frequency to 40 kHz and the power to 200 W.
- Maintain the temperature of the water bath at 50°C.
- Perform the extraction for 45 minutes.
3. Post-Extraction Processing:
- Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- The concentrated extract can be freeze-dried for long-term storage.
Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification of this compound
This method is suitable for the accurate quantification of this compound in the extract.
1. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A suitable gradient program should be developed to separate this compound from other components. A starting point could be a linear gradient from 10% to 90% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. Based on its structure (C48H76O19), the precursor ion [M-H]⁻ would be approximately m/z 955.5. The specific product ions would need to be determined by infusing a standard of this compound.
- Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity.
Mandatory Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Factors leading to the degradation of this compound.
References
troubleshooting low recovery of Calenduloside H from samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low recovery of Calenduloside H from samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery sometimes low?
This compound is a triterpenoid saponin found in plants of the Calendula genus, most notably Calendula officinalis.[1][2] Low recovery during extraction and purification can be attributed to several factors, including the inherent variability of its concentration in the plant material, suboptimal extraction parameters, degradation of the compound during processing, and losses during purification steps.
Q2: Which part of the Calendula officinalis plant has the highest concentration of this compound?
While many studies focus on the flowers of Calendula officinalis for their rich phytochemical profile, this compound and related saponins have been isolated from the roots of the plant.[1] Therefore, for targeted extraction of this compound, the roots may be the most appropriate plant material.
Q3: What are the key chemical properties of this compound to consider during extraction and analysis?
This compound is a glycoside of oleanolic acid.[3] As a saponin, it possesses both a hydrophobic triterpenoid backbone and hydrophilic sugar moieties. This amphipathic nature means that the choice of solvent is critical for efficient extraction. It is a relatively large molecule with a molecular weight of approximately 957.1 g/mol . For analysis, techniques like UHPLC-MS/MS are suitable for its quantification, as it may lack a strong UV chromophore for simple UV-based detection.[4]
Q4: Can this compound degrade during the extraction process?
Yes, saponins can be susceptible to degradation under certain conditions. Factors such as harsh pH, high temperatures, and the presence of certain enzymes in the plant material can lead to the hydrolysis of the glycosidic bonds, resulting in the loss of the sugar moieties and, consequently, the degradation of this compound. It is generally advisable to use mild extraction conditions to preserve the integrity of the compound.[4]
Troubleshooting Guide for Low this compound Recovery
This guide addresses specific issues that can lead to low recovery of this compound and provides potential solutions.
Issue 1: Inefficient Initial Extraction
Symptoms:
-
Low concentration of this compound in the crude extract as determined by preliminary analysis (e.g., TLC or LC-MS).
-
The remaining plant material (marc) still contains a significant amount of the target compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent Selection | This compound is a polar glycoside. While 100% methanol can be effective, aqueous-alcoholic solutions (e.g., 70-80% ethanol or methanol) are often more efficient for extracting saponins as they can better penetrate the plant matrix and solubilize the target compound. Experiment with a gradient of solvent polarities to find the optimal mixture. |
| Insufficient Extraction Time or Temperature | Prolonging the extraction time or moderately increasing the temperature can enhance recovery. However, be cautious of excessive heat, which can lead to degradation. For maceration, consider extending the extraction period to 48-72 hours. For methods like sonication or reflux, optimize the time and temperature based on preliminary experiments. |
| Inadequate Sample Preparation | The plant material should be dried and finely ground to increase the surface area available for solvent penetration. A particle size of 0.5 mm is often a good starting point.[5] |
| Choice of Extraction Technique | Conventional methods like maceration or Soxhlet extraction can be time-consuming and may not be the most efficient. Consider modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve extraction efficiency and reduce extraction time. |
Issue 2: Loss of Compound During Purification
Symptoms:
-
Significant decrease in the amount of this compound from the crude extract to the purified fraction.
-
Presence of this compound in multiple fractions during chromatographic separation, indicating poor resolution.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Irreversible Adsorption on Stationary Phase | During column chromatography, highly polar saponins can irreversibly bind to silica gel. Consider using a less active stationary phase like reversed-phase C18 silica gel. If using normal-phase chromatography, ensure the solvent system is optimized for efficient elution. |
| Co-elution with Other Compounds | The complex phytochemical matrix of Calendula extracts can lead to co-elution of compounds with similar polarities. Employ orthogonal purification techniques. For example, follow a normal-phase separation with a reversed-phase HPLC purification step.[6][7] |
| Suboptimal Fraction Collection | Use a sensitive detection method (e.g., TLC with a suitable staining reagent or a mass spectrometer) to accurately identify the fractions containing this compound. Collect smaller fractions to improve the resolution of the separation. |
Issue 3: Degradation of this compound
Symptoms:
-
Appearance of additional spots on a TLC plate or new peaks in an HPLC chromatogram that correspond to potential degradation products.
-
A general decrease in the overall yield of saponins.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh pH Conditions | Avoid strongly acidic or basic conditions during extraction and purification, as they can hydrolyze the glycosidic bonds of the saponin. Maintain a neutral or slightly acidic pH. |
| High Temperatures | Use moderate temperatures for extraction and solvent evaporation. Employ a rotary evaporator under reduced pressure to remove solvents at a lower temperature. Avoid prolonged exposure to high heat.[4] |
| Enzymatic Degradation | Endogenous enzymes in the plant material can become active during extraction and degrade saponins. Consider blanching the plant material before extraction or using extraction solvents that inhibit enzymatic activity (e.g., higher concentrations of ethanol). |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed for the efficient extraction of this compound from the dried roots of Calendula officinalis.
-
Sample Preparation: Dry the Calendula officinalis roots at 40-50°C and grind them into a fine powder (approximately 0.5 mm particle size).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a temperature of 50°C for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue twice more with 100 mL of 80% ethanol each time.
-
Combine the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes a two-step chromatographic procedure for the purification of this compound from the crude extract.
-
Normal-Phase Column Chromatography (Initial Cleanup):
-
Prepare a silica gel column (e.g., 40-63 µm particle size).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of chloroform-methanol or a similar solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC, staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid) to visualize saponins.
-
Combine the fractions containing the saponin of interest.
-
-
Reversed-Phase HPLC (Final Purification):
-
Further purify the saponin-rich fraction using preparative reversed-phase HPLC on a C18 column.[6][7]
-
Use a mobile phase gradient of water and methanol or acetonitrile.
-
Monitor the elution profile using a suitable detector (e.g., an evaporative light scattering detector (ELSD) or a mass spectrometer).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the final compound using analytical HPLC-MS.
-
Quantitative Data Summary
The following table summarizes the impact of different extraction methods on the recovery of related compounds from Calendula officinalis, which can serve as a reference for optimizing this compound extraction.
| Extraction Method | Solvent | Time | Temperature | Compound Yield (Example: Rutin) | Reference |
| Maceration | 35-40% Ethanol | 19-22 min | Room Temp. | 1.46% | [8] |
| Ultrasound-Assisted Extraction | 35-40% Ethanol | 19-22 min | Room Temp. | 2.48% | [8] |
| Maceration | 50:50 Water:Ethanol | 30 min | 60°C | Highest TPC & Flavonoids | [9] |
| Ultrasound-Assisted Extraction | 96% Ethanol | 2 hours | 30°C | High Yield & Colorant Power | [5] |
Note: TPC stands for Total Phenolic Content. The data for rutin, a flavonoid, illustrates the significant impact of the extraction method on yield.
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A decision tree for troubleshooting low this compound recovery.
General Workflow for this compound Isolation and Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of extraction method on recovery rutin from Calendula officinalis L. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From the Field to the Pot: Phytochemical and Functional Analyses of Calendula officinalis L. Flower for Incorporation in an Organic Yogurt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Accurate Calenduloside H Quantification
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for the development and validation of analytical methods for the accurate quantification of Calenduloside H.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound? A1: this compound is a natural oleanane-type triterpene glycoside that can be isolated from plants of the Calendula genus, such as Calendula officinalis[1][2]. It is one of several bioactive saponins found in these plants[3][4][5].
Q2: Why is the accurate quantification of this compound important? A2: Accurate quantification is crucial for the standardization and quality control of herbal preparations and pharmaceutical products derived from Calendula species. As a bioactive compound, its concentration can directly correlate with the therapeutic efficacy of the product. Rigorous phytochemical standardization supports batch-to-batch reproducibility and ensures the safety and effectiveness of phytotherapy[6].
Method Selection and Development
Q3: What is the recommended analytical method for quantifying this compound? A3: A validated Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended method. This technique offers high sensitivity, specificity, and rapidity, which is ideal for analyzing complex plant extracts[7].
Q4: Why is UPLC-MS/MS preferred over a standard HPLC-UV method? A4: Triterpene saponins, including this compound, typically lack a strong chromophore, resulting in poor absorbance in the ultraviolet (UV) spectrum, especially below 210 nm. This makes their detection and reliable quantification by UV spectroscopy challenging. MS/MS detection does not depend on a chromophore and provides superior sensitivity and selectivity, making it one of the most common techniques for saponin analysis[7].
Q5: How should I optimize the UPLC-MS/MS conditions? A5: Optimization should focus on achieving appropriate peak resolution, repeatability, and a shortened analysis time. Key parameters to adjust include the mobile phase composition (e.g., acetonitrile/methanol and water with additives like formic acid), column type (typically a C18 column), flow rate, and MS/MS parameters (e.g., cone voltage, collision energy). For saponin analysis, Multiple Reaction Monitoring (MRM) mode is often used for its high selectivity and sensitivity[7].
Sample Preparation and Extraction
Q6: What is the most effective method for extracting this compound from plant material? A6: The efficiency of saponin extraction is critical for accurate quantification[7]. Studies comparing methods like maceration, ultrasound-assisted extraction, and heat reflux extraction (HRE) have shown that HRE performed over multiple cycles (e.g., three 1-hour cycles) demonstrates the highest extraction efficiency for triterpene saponins[7].
Q7: Which solvents are recommended for this compound extraction? A7: Common solvents used for saponin extraction include methanol, ethanol, or aqueous mixtures of these alcohols[7]. The choice of solvent may need to be optimized based on the specific plant matrix being analyzed.
Q8: How can I confirm my extraction procedure is efficient and complete? A8: To ensure the extraction is exhaustive, perform successive extractions on the same plant material and analyze the extracts separately. The process is considered efficient when the amount of this compound in the final extraction is negligible. Additionally, performing a recovery test by spiking a known amount of this compound standard into the plant matrix before extraction can assess the accuracy of the procedure. For related saponins, recoveries between 97-102% have been achieved with optimized HRE methods[7].
Troubleshooting Guide
Q9: I am observing low or inconsistent recovery of this compound. What are the possible causes? A9:
-
Inefficient Extraction: This is a primary cause. Ensure your extraction method is optimized. As mentioned, heat reflux extraction (HRE) is highly effective for saponins. Verify that the solvent is appropriate and that the extraction time and number of cycles are sufficient[7].
-
Analyte Degradation: this compound may degrade during extraction, especially if high temperatures are used for extended periods. Assess the stability of the analyte under your chosen extraction conditions[7].
-
Adsorption: The analyte may adsorb to container surfaces or filter membranes. Using silanized glassware and selecting appropriate filter materials (e.g., PTFE) can minimize this issue.
-
Matrix Effects (in MS/MS): Co-eluting compounds from the plant matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. This can be assessed by comparing the response of a standard in solvent versus a standard spiked into a blank matrix extract. If matrix effects are significant, consider further sample cleanup (e.g., Solid Phase Extraction) or using an isotopically labeled internal standard.
Q10: My chromatogram shows poor peak shape (e.g., fronting, tailing) or inadequate resolution. How can I improve it? A10:
-
Mobile Phase: Adjust the organic solvent-to-aqueous ratio. Modifying the pH with additives like formic acid or ammonium formate can improve the peak shape of acidic analytes.
-
Column Choice: Ensure you are using a high-efficiency column (e.g., sub-2 µm particle size for UPLC). If co-elution is an issue, try a column with a different stationary phase chemistry.
-
Flow Rate and Gradient: Optimize the gradient slope and flow rate. A shallower gradient can improve the separation of closely eluting compounds.
-
Injection Volume/Solvent: Injecting a large volume or using an injection solvent much stronger than the initial mobile phase can cause peak distortion. Reduce the injection volume or dissolve the sample in the initial mobile phase.
Q11: My calibration curve is not linear. What are the common reasons? A11:
-
Detector Saturation: At high concentrations, the MS detector response can become non-linear. Reduce the concentration of your highest calibration standards.
-
Inaccurate Standard Preparation: Errors in serial dilutions can lead to non-linearity. Prepare fresh standards and verify calculations.
-
Presence of Isomers: If an unresolved isomer is present, it can interfere with quantification and affect linearity. Improve chromatographic separation to resolve the peaks.
Method Validation Protocols & Data
An analytical method must be validated to ensure it is fit for its intended purpose. Validation is performed according to International Council for Harmonisation (ICH) guidelines and typically assesses linearity, accuracy, precision, specificity, LOD, LOQ, and robustness[8][9].
Experimental Protocol: UPLC-MS/MS for this compound
This protocol is a general guideline based on methods developed for similar triterpene saponins[7]. It should be optimized specifically for this compound.
-
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A time-programmed gradient starting with a high aqueous phase percentage and gradually increasing the organic phase percentage to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
MS/MS Detection:
-
Ionization Mode: ESI Negative (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (e.g., [M-H]⁻ or [M+HCOO]⁻) and a specific product ion for this compound must be determined by infusing a standard solution.
-
Optimization: Optimize cone voltage and collision energy to maximize the signal for the selected transition.
-
Data Presentation: Typical Validation Parameters
The following tables summarize typical validation results for methods used to quantify compounds in Calendula officinalis, which can serve as a benchmark for your this compound method validation.
Table 1: Linearity, LOD, and LOQ (Data adapted from validated methods for Quercetin and related saponins)[7][8]
| Parameter | Typical Value | Description |
| Linearity Range | 1 - 10 µg/mL | The range over which the method provides results directly proportional to concentration. |
| Correlation Coefficient (r) | > 0.999 | A measure of the goodness of fit for the linear regression. |
| Coefficient of Determination (r²) | > 0.998 | Indicates how well the data fit the regression line. |
| Limit of Detection (LOD) | 0.01 - 0.8 µg/mL | The lowest analyte concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.04 - 2.5 µg/mL | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. |
Table 2: Accuracy and Precision (Data adapted from validated methods for Quercetin and related saponins)[7][8]
| Parameter | Typical Value (%RSD) | Description |
| Accuracy (Recovery) | 97.25% - 102.39% | The closeness of the measured value to the true value, assessed via recovery studies. |
| Precision (Repeatability) | < 2% | The precision under the same operating conditions over a short interval (intra-day). |
| Intermediate Precision | < 2% | The precision within-laboratory variations (different days, analysts, or equipment). |
Visualizations
Caption: Overall experimental workflow for this compound quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of Bioactive Triterpene Saponins Calenduloside E and Chikusetsusaponin IVa in Different Plant Parts of Ten Amaranthaceae Species by UPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. wjpmr.com [wjpmr.com]
advanced sample preparation techniques for Calenduloside H analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the advanced sample preparation and analysis of Calenduloside H.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound.
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Solution |
| Poor/Low Analyte Recovery | Analyte Breakthrough: The analyte does not properly adsorb to the SPE sorbent and is washed away during sample loading. | - Verify correct solvent conditions: Ensure the sample solvent and conditioning/equilibration solvents are appropriate for the chosen sorbent to maximize analyte retention. - Solvent exchange: If the sample is in a solvent that hinders retention, perform a liquid-liquid extraction to transfer the analyte to a more suitable solvent before SPE.[1] - Reduce flow rate: A slower flow rate during sample loading can improve the interaction between the analyte and the sorbent.[2] |
| Analyte Elution During Wash Step: The wash solvent is too strong and elutes the analyte along with impurities. | - Use a weaker wash solvent: The wash solvent should be strong enough to remove interferences but not elute the analyte of interest.[2][3] - Optimize wash solvent volume: Use the minimum volume necessary to remove impurities. | |
| Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | - Increase elution solvent strength: Use a stronger solvent to effectively elute the analyte.[2][3] - Increase elution solvent volume: A larger volume may be required for complete elution. Consider eluting with two smaller aliquots instead of one large one.[2] - Incorporate a "soak step": Allow the elution solvent to sit in the sorbent bed for a few minutes to improve the disruption of analyte-sorbent interactions.[1] | |
| Lack of Reproducibility | Inconsistent Flow Rates: Variable flow rates between samples can lead to inconsistent extraction efficiencies. | - Use a vacuum manifold with flow control: This allows for precise and consistent flow rates for all samples. - Ensure proper cartridge packing: Poorly packed cartridges can lead to channeling and inconsistent flow. |
| Cartridge Drying Out: If the sorbent bed dries out between conditioning and sample loading, analyte retention can be compromised. | - Maintain a solvent layer: Always keep the sorbent bed wet by leaving a thin layer of the conditioning solvent above the frit before adding the sample.[4] | |
| Impure Extract | Co-elution of Interferences: The elution solvent is also eluting matrix components along with the analyte. | - Optimize the wash step: Use a stronger or more selective wash solvent to remove more interferences before eluting the analyte.[3] - Change the elution solvent: A weaker or more selective elution solvent may leave more impurities behind on the sorbent.[3] - Consider a different sorbent: A sorbent with a different chemistry may provide better selectivity for the analyte over the interferences.[3] |
Supercritical Fluid Extraction (SFE) Troubleshooting
| Problem | Potential Cause | Solution |
| Low Extraction Yield | Sub-optimal Pressure/Temperature: The density of the supercritical fluid is not ideal for dissolving this compound. | - Increase pressure at a constant temperature: This generally increases the solvent density and the solubility of the analyte.[5] - Optimize temperature: Increasing temperature can have opposing effects. It can decrease solvent density but increase the vapor pressure of the analyte, so optimization is key.[5] |
| Insufficient Co-solvent: For polar compounds like saponins, pure CO2 may not be an effective solvent. | - Add a polar co-solvent: Modifiers like ethanol or methanol can significantly increase the polarity of the supercritical fluid and improve the extraction of polar analytes.[5][6] - Optimize co-solvent percentage: The percentage of co-solvent needs to be optimized to maximize yield without extracting excessive impurities.[6] | |
| Poor Selectivity | Co-extraction of Unwanted Compounds: The SFE conditions are not selective enough for this compound. | - Fractional separation: By using multiple separators in series and adjusting the pressure and temperature in each, you can selectively precipitate compounds with different solubilities.[5] - Sequential extraction: Perform a two-step SFE, first with conditions optimized for non-polar compounds, followed by conditions optimized for polar compounds like this compound.[6][7] |
| Restrictor Clogging | Precipitation of Extracted Material: As the supercritical fluid depressurizes and expands through the restrictor, the extracted compounds can precipitate and cause blockages. | - Heat the restrictor: Maintaining the restrictor at a higher temperature can prevent the precipitation of solutes. - Use a variable restrictor: This allows for better control over the depressurization process. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common advanced sample preparation techniques for this compound analysis?
A1: The most common advanced techniques include Solid-Phase Extraction (SPE) and Supercritical Fluid Extraction (SFE). These methods offer improved selectivity and efficiency compared to traditional liquid-liquid extraction.[8]
Q2: Why is sample preparation crucial for this compound analysis?
A2: Plant matrices are complex and contain numerous compounds that can interfere with the accurate quantification of this compound. Proper sample preparation is essential to remove these interferences, concentrate the analyte, and prevent contamination of the analytical instrument, thereby improving the accuracy and sensitivity of the analysis.[2][9]
Solid-Phase Extraction (SPE)
Q3: What type of SPE cartridge is best for saponin extraction?
A3: Reversed-phase (e.g., C18) cartridges are commonly used for the extraction of triterpenoid saponins from aqueous extracts.[10] The non-polar stationary phase retains the moderately polar saponins, while more polar impurities are washed away.
Q4: How can I avoid analyte loss during the SPE process?
A4: To prevent analyte loss, ensure that the sorbent is properly conditioned and never allowed to dry out before sample loading.[4] Optimize the strength of your wash and elution solvents to ensure that the analyte is retained during the wash step and completely eluted during the final step.[3]
Supercritical Fluid Extraction (SFE)
Q5: Why is CO2 the most commonly used fluid in SFE?
A5: Carbon dioxide is widely used because it has a relatively low critical temperature (31°C) and pressure (73.8 bar), is non-toxic, non-flammable, and readily available in high purity. Its solvating power can be easily tuned by changing the pressure and temperature.[11]
Q6: How does the addition of a co-solvent affect SFE of this compound?
A6: Since this compound is a polar saponin, the use of a polar co-solvent like ethanol is crucial to increase the polarity of the supercritical CO2. This enhances the solubility of this compound and significantly improves the extraction yield.[5][6]
LC-MS Analysis
Q7: What are matrix effects in LC-MS analysis and how can they be minimized for this compound?
A7: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting compounds from the sample matrix.[12][13] To minimize matrix effects in this compound analysis, it is crucial to have a thorough sample cleanup using techniques like SPE. Additionally, optimizing the chromatographic separation to ensure that this compound elutes in a region free from major matrix components is important. Using a stable isotope-labeled internal standard can also help to correct for matrix effects.[12]
Q8: What type of detector is suitable for saponin analysis if not using MS?
A8: Since many saponins, including this compound, lack a strong chromophore for UV detection, an Evaporative Light Scattering Detector (ELSD) is a good alternative. ELSD is a universal detector that is not dependent on the optical properties of the analyte and can provide a stable baseline even with gradient elution, making it suitable for saponin analysis.[14]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Purification
-
Sample Pre-treatment:
-
Extract the plant material (e.g., Calendula officinalis flowers) with a suitable solvent such as 70% methanol or ethanol.
-
Evaporate the solvent and redissolve the residue in water.
-
Filter the aqueous solution to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.[10]
-
-
Sample Loading:
-
Load the pre-treated aqueous sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Further wash with 10 mL of 20% methanol in water to remove less polar impurities.[10]
-
-
Elution:
-
Elute the retained saponins, including this compound, with 10 mL of methanol.
-
Collect the eluate for analysis.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation:
-
Dry and grind the plant material to a fine powder to increase the surface area for extraction.
-
-
SFE System Parameters:
-
Extraction Process:
-
Load the ground plant material into the extraction vessel.
-
Pressurize the system with CO2 and the co-solvent to the desired conditions.
-
Maintain a constant flow of the supercritical fluid through the sample for the specified duration.
-
-
Fraction Collection:
-
Depressurize the fluid leaving the extractor through a back-pressure regulator into a collection vial. The rapid decrease in pressure causes the CO2 to return to a gaseous state, leaving the extracted compounds, including this compound, in the collection vial.
-
Quantitative Data Summary
Table 1: Optimized SFE Parameters for Triterpenoid Extraction from Calendula officinalis
| Parameter | Value | Reference |
| Pressure (MPa) | 15.52 | [6] |
| Temperature (°C) | 80 | [6] |
| Co-solvent (Ethanol %) | 15 | [6] |
| Extraction Time (min) | 60 | [15] |
Table 2: SFE Parameters for Sequential Extraction from Calendula officinalis
| Step | Target Compounds | Temperature (°C) | Co-solvent | Reference |
| 1 | Non-polar (e.g., faradiol esters) | 80 | 15% Ethanol | [6][15] |
| 2 | Polar (e.g., flavonoids, saponins) | 40 | 30% Ethanol:Water (80:20 v/v) | [6][15] |
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Simultaneous Quantification of Bioactive Triterpene Saponins Calenduloside E and Chikusetsusaponin IVa in Different Plant Parts of Ten Amaranthaceae Species by UPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Calenduloside H and Calenduloside G: Unveiling Their Biological Potential
In the realm of natural product research, the genus Calendula, commonly known as marigold, stands out as a rich source of bioactive compounds. Among these, the oleanane-type triterpenoid saponins, Calenduloside H and Calenduloside G, have garnered significant interest for their potential therapeutic applications. Both isolated from Calendula officinalis, these glycosides share a common structural backbone but exhibit distinct biological activities that warrant a detailed comparative analysis. This guide provides a comprehensive overview of their structural differences, biological effects, and the experimental methodologies used to evaluate them, tailored for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties
This compound and Calenduloside G are both complex triterpenoid saponins. Their fundamental structural difference lies in the glycosylation pattern at the C-28 position of the oleanolic acid aglycone.
| Property | This compound | Calenduloside G |
| Molecular Formula | C48H76O19 | C42H66O14 |
| Molecular Weight | 957.11 g/mol | 794.98 g/mol |
| Source | Calendula officinalis[1] | Calendula officinalis[2] |
| General Structure | Oleanane-type triterpenoid saponin | Oleanane-type triterpenoid saponin |
Comparative Biological Activities
While both compounds have been investigated for their pharmacological potential, available quantitative data is more extensive for Calenduloside G, particularly its methylated derivative.
Cytotoxic and Anti-proliferative Activity
Calenduloside G 6'-O-methyl ester has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. A key study by Ukiya et al. (2006) evaluated its growth inhibitory effects against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). The results, presented as GI50 values (concentration required to inhibit cell growth by 50%), highlight its broad-spectrum anti-cancer potential.[3]
| Cancer Cell Line | Panel | GI50 (µM) for Calenduloside G 6'-O-methyl ester |
| Leukemia | ||
| CCRF-CEM | LE | ≤20 |
| HL-60(TB) | LE | ≤20 |
| K-562 | LE | ≤20 |
| MOLT-4 | LE | ≤20 |
| RPMI-8226 | LE | ≤20 |
| SR | LE | ≤20 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | LC | ≤20 |
| EKVX | LC | ≤20 |
| HOP-62 | LC | ≤20 |
| HOP-92 | LC | ≤20 |
| NCI-H226 | LC | ≤20 |
| NCI-H23 | LC | ≤20 |
| NCI-H322M | LC | ≤20 |
| NCI-H460 | LC | ≤20 |
| NCI-H522 | LC | ≤20 |
| Colon Cancer | ||
| COLO 205 | CC | ≤20 |
| HCC-2998 | CC | ≤20 |
| HCT-116 | CC | ≤20 |
| HCT-15 | CC | ≤20 |
| HT29 | CC | ≤20 |
| KM12 | CC | ≤20 |
| SW-620 | CC | ≤20 |
| CNS Cancer | ||
| SF-268 | CNS | ≤20 |
| SF-295 | CNS | ≤20 |
| SF-539 | CNS | ≤20 |
| SNB-19 | CNS | ≤20 |
| SNB-75 | CNS | ≤20 |
| U251 | CNS | ≤20 |
| Melanoma | ||
| LOX IMVI | ME | ≤20 |
| MALME-3M | ME | ≤20 |
| M14 | ME | ≤20 |
| SK-MEL-2 | ME | ≤20 |
| SK-MEL-28 | ME | ≤20 |
| SK-MEL-5 | ME | ≤20 |
| UACC-257 | ME | ≤20 |
| UACC-62 | ME | ≤20 |
| Ovarian Cancer | ||
| IGROV1 | OV | 20.1 |
| OVCAR-3 | OV | ≤20 |
| OVCAR-4 | OV | ≤20 |
| OVCAR-5 | OV | ≤20 |
| OVCAR-8 | OV | ≤20 |
| NCI/ADR-RES | OV | ≤20 |
| SK-OV-3 | OV | ≤20 |
| Renal Cancer | ||
| 786-0 | RC | ≤20 |
| A498 | RC | ≤20 |
| ACHN | RC | ≤20 |
| CAKI-1 | RC | ≤20 |
| RXF 393 | RC | ≤20 |
| SN12C | RC | ≤20 |
| TK-10 | RC | ≤20 |
| UO-31 | RC | 33.3 |
| Prostate Cancer | ||
| PC-3 | PC | ≤20 |
| DU-145 | PC | ≤20 |
| Breast Cancer | ||
| MCF7 | BC | ≤20 |
| MDA-MB-231/ATCC | BC | ≤20 |
| HS 578T | BC | ≤20 |
| BT-549 | BC | ≤20 |
| T-47D | BC | ≤20 |
| MDA-MB-435 | BC | ≤20 |
Data sourced from Ukiya et al. (2006).[3]
In contrast, specific quantitative data for the cytotoxic activity of pure This compound is less readily available in the literature. However, a study on a Calendula officinalis extract, in which this compound was identified, demonstrated dose- and time-dependent cytotoxic activity against colon (LoVo) and breast (MDA-MB-231) cancer cell lines, with IC50 values reported to be less than 200 µg/mL after 48 hours of exposure.[4] It is important to note that this data pertains to a crude extract and not the isolated compound, precluding a direct comparison with the GI50 values of Calenduloside G 6'-O-methyl ester.
Anti-inflammatory Activity
Both this compound and G belong to a class of triterpenoid saponins known for their anti-inflammatory properties. A study on various triterpene glycosides from Calendula officinalis flowers demonstrated marked anti-inflammatory activity in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation mouse ear edema model.[3] The reported 50% inhibitory dose (ID50) values for the tested oleanane-type triterpene glycosides ranged from 0.05 to 0.20 mg per ear.[3] While this study provides a general indication of the anti-inflammatory potential of this class of compounds, specific ID50 values for this compound and Calenduloside G were not individually reported.
Signaling Pathways
The precise signaling pathways modulated by this compound and Calenduloside G are not yet fully elucidated. However, research on a structurally related compound, Calenduloside E, provides insights into potential mechanisms of action for this class of saponins. Studies have shown that Calenduloside E can exert its biological effects through the modulation of several key signaling pathways, including the PI3K/Akt and ERK pathways, as well as the AMPK-SIRT3 signaling pathway.[5][6] Another study indicated that Calenduloside E inhibits the lipopolysaccharide (LPS)-induced inflammatory response by blocking the ROS-mediated activation of the JAK1-STAT3 signaling pathway. These findings suggest that this compound and G may also exert their cytotoxic and anti-inflammatory effects through the modulation of similar pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: Putative signaling pathways modulated by Calenduloside E.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and G.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of compounds on cultured cells.
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of this compound or G are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compounds.
-
Control wells include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are then incubated for 4 hours at 37°C in the dark.
4. Formazan Solubilization and Absorbance Measurement:
-
After the incubation with MTT, the medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth or viability, is determined from the dose-response curve.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
This compound and Calenduloside G, two triterpenoid saponins from Calendula officinalis, exhibit promising biological activities. The available data strongly suggests that Calenduloside G, particularly its 6'-O-methyl ester derivative, possesses significant and broad-spectrum cytotoxic activity against a wide range of human cancer cell lines. While the anti-inflammatory potential of both compounds is indicated by studies on related triterpene glycosides, specific quantitative data for each is needed for a direct comparison. The cytotoxic data for this compound is currently limited to studies on crude extracts, highlighting a gap in the research that needs to be addressed to fully understand its potential as a therapeutic agent. Future research should focus on obtaining more specific quantitative data for the biological activities of pure this compound and elucidating the precise signaling pathways modulated by both this compound and G to better understand their mechanisms of action and therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Calenduloside G | C42H66O14 | CID 44566264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Calenduloside H Content in Calendula Species for Researchers and Drug Development Professionals
An in-depth guide to the presence of Calenduloside H across different Calendula species, supported by experimental methodologies and a hypothesized biological pathway.
Presence of this compound in Calendula Species
Current research has identified this compound in several Calendula species. The table below summarizes the findings from various studies, indicating the presence of this compound in different parts of the plants. It is important to note that the absence of a recorded presence does not definitively mean the compound is absent, but rather that it has not yet been reported in the available literature.
| Calendula Species | Plant Part | Presence of this compound |
| Calendula officinalis | Aerial Parts & Roots | Present |
| Calendula arvensis | Aerial Parts | Present |
| Calendula stellata | Whole Plant | Present |
Source: This table is a compilation of data from multiple phytochemical screening studies.
Experimental Protocols
To facilitate further research into the quantitative analysis of this compound, this section outlines a comprehensive experimental workflow, from sample preparation to quantification. This protocol is synthesized from established methods for the analysis of triterpenoid saponins in plant matrices.
Sample Preparation and Extraction
A robust extraction method is critical for the accurate quantification of this compound. The following protocol is based on ultrasound-assisted maceration, a technique known for its efficiency in extracting saponins.
Materials:
-
Dried and powdered plant material (Calendula flowers, leaves, roots, etc.)
-
n-Hexane (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
Procedure:
-
Defatting: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of n-hexane and sonicate in an ultrasonic bath for 30 minutes at room temperature. This step removes nonpolar compounds that can interfere with the analysis. Centrifuge the mixture at 4000 rpm for 10 minutes and discard the supernatant. Repeat this step twice.
-
Extraction: To the defatted plant material, add 100 mL of 80% methanol. Sonicate the mixture for 60 minutes at 50°C.
-
Centrifugation and Collection: Centrifuge the mixture at 4000 rpm for 15 minutes. Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process on the plant residue with another 100 mL of 80% methanol to ensure complete extraction of the saponins.
-
Concentration: Combine the supernatants from both extractions and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol for subsequent HPLC-MS analysis. Filter the solution through a 0.45 µm syringe filter before injection.
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry is a highly sensitive and specific method for the quantification of triterpenoid saponins like this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-18.1 min: 90-10% B (linear gradient)
-
18.1-22 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound. A full scan mode can be used for initial identification.
Method Validation: For accurate and reliable results, the analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the extraction and quantification of this compound.
Hypothesized Signaling Pathway of this compound's Anti-Inflammatory Activity
While the specific signaling pathway for this compound has not been fully elucidated, its structural similarity to other oleanane-type triterpenoid saponins suggests a potential mechanism of action for its anti-inflammatory effects. Many saponins from this class have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
The proposed pathway involves the inhibition of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
This guide provides a foundational understanding of this compound in Calendula species. Further quantitative studies are necessary to fully characterize the content of this compound across the genus and to validate its therapeutic potential. The provided protocols and hypothesized pathway aim to serve as a valuable resource for advancing this research.
A Comparative Analysis of the Bioactivities of Calenduloside H and Other Triterpenoid Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Calenduloside H, a triterpenoid saponin found in Calendula officinalis, with other prominent triterpenoid saponins such as oleanolic acid glycosides, ginsenosides, and saikosaponins. The information is compiled from various experimental studies to assist researchers in evaluating their potential for drug development.
Executive Summary
Triterpenoid saponins are a diverse class of natural products with a wide range of pharmacological activities. This compound, an oleanane-type saponin, has garnered interest for its potential therapeutic properties. This guide focuses on the comparative analysis of its cytotoxic and anti-inflammatory activities against other well-researched triterpenoid saponins. While direct comparative studies on this compound are limited, data from structurally similar compounds, particularly Calenduloside E, and other saponins from Calendula officinalis provide valuable insights.
Comparative Analysis of Cytotoxic Activity
The cytotoxic activity of triterpenoid saponins is a key area of investigation for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of various triterpenoid saponins against different cancer cell lines as reported in several studies.
It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Table 1: Comparative Cytotoxicity (IC50) of Triterpenoid Saponins against Various Cancer Cell Lines
| Triterpenoid Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| Calenduloside F 6'-O-n-butyl ester | Leukemia (MOLT-4, RPMI-8226), Colon (HCC-2998), Melanoma (LOX IMVI, SK-MEL-5, UACC-62) | 0.77 - 0.99 | [1] |
| Most other tested cell lines | < 10 | [1][2] | |
| Calenduloside G 6'-O-methyl ester | Most tested cell lines | < 20 | [1][2] |
| Calenduloside E | Breast (MCF-7) - 48h | 19.7 | [3] |
| Breast (MDA-MB-231) - 48h | Weak activity | [3] | |
| Saikosaponin D | Non-small cell lung cancer (A549) | 3.57 | [4] |
| Non-small cell lung cancer (H1299) | 8.46 | [4] | |
| Ginsenoside Rg1 | Triple-negative breast cancer (MDA-MB-231) | 8.12 | [5] |
| Ginsenoside Rd | Human cervical cancer (HeLa) - 48h | 150.5 µg/mL | [6] |
| Oleanolic Acid | Human melanoma (A375) - 48h | ~50 (low to moderate activity) | [7] |
*Calenduloside F and G are structurally related to this compound and were isolated from Calendula officinalis. Data on this compound is limited; these values provide an indication of the potential cytotoxicity of related compounds from the same source.
Comparative Analysis of Anti-inflammatory Activity
Triterpenoid saponins are known to possess significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Table 2: Comparison of Anti-inflammatory Mechanisms
| Triterpenoid Saponin | Key Signaling Pathway(s) Affected | Mechanism of Action | Reference |
| Calenduloside E * | JAK1-STAT3, ROS | Inhibits LPS-induced inflammatory response by blocking ROS-mediated activation of the JAK1-STAT3 pathway. | [8] |
| PI3K/Akt, ERK | Activates PI3K/Akt signaling and inhibits ERK signaling, contributing to neuroprotective effects. | [9] | |
| Calendula officinalis Extract | NF-κB | Inhibits NF-κB driven transcription. | [10][11] |
| Oleanolic Acid Glycosides | NF-κB | Suppresses MafK expression, which in turn inhibits NF-κB activation. Modulates NF-κB/TNF-α signaling. | [12][13] |
| IKKα/β | Suppresses TLR3-mediated NF-κB activation via IKKα/β. | [14] | |
| Ginsenosides | NF-κB, AP-1 | Inhibit the signaling pathways of NF-κB and AP-1. | [15] |
| p38/NF-κB | Inhibits inflammatory mediators downstream of p38/NF-κB activation. | [16][17] | |
| Saikosaponins | NF-κB, MAPK | Suppress the activation of NF-κB and MAPK signaling pathways. | [18][19] |
| IKK/IκBα/NF-κB | Inhibits inflammatory responses through inactivation of the IKK/IκBα/NF-κB signaling pathway. | [20] |
*Calenduloside E is a structurally similar compound to this compound, and its mechanisms provide insights into the potential anti-inflammatory actions of this compound.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing cytotoxicity.
Caption: A typical experimental workflow for determining the cytotoxic activity of triterpenoid saponins using an MTT assay.
Caption: A simplified diagram of the intrinsic apoptosis pathway often modulated by triterpenoid saponins.
Caption: The NF-κB signaling pathway, a common target for the anti-inflammatory effects of triterpenoid saponins.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid saponin (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis Markers (Bcl-2 and Caspase-3)
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Cell Lysis: After treatment with the saponin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with the triterpenoid saponin for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: After the desired incubation time, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in normalized luciferase activity indicates inhibition of the NF-κB pathway.
Conclusion
This comparative guide highlights the significant bioactive potential of this compound and other triterpenoid saponins. While direct comparative data for this compound is still emerging, the available information on structurally related compounds from Calendula officinalis suggests potent cytotoxic and anti-inflammatory activities. Oleanolic acid glycosides, ginsenosides, and saikosaponins serve as valuable benchmarks, with extensive research elucidating their mechanisms of action involving key cellular signaling pathways such as NF-κB, PI3K/Akt, and MAPK. Further head-to-head comparative studies are warranted to fully delineate the therapeutic potential of this compound relative to other promising triterpenoid saponins. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers embarking on such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Calendula officinalis: Potential Roles in Cancer Treatment and Palliative Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rg1 Induces Apoptotic Cell Death in Triple-Negative Breast Cancer Cell Lines and Prevents Carcinogen-Induced Breast Tumorigenesis in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [Calenduloside E inhibits lipopolysaccharide-induced inflammatory response by inhibiting activation of ROS-mediated JAK1-stat3 signaling pathway in RAW264.7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Korean Red Ginseng saponin fraction exerts anti-inflammatory effects by targeting the NF-κB and AP-1 pathways -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 16. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Saikosaponin B2 Suppresses Inflammatory Responses Through IKK/IκBα/NF-κB Signaling Inactivation in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Calenduloside Extraction Methods from Calendula officinalis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for obtaining calendulosides, a group of bioactive triterpenoid saponins from Calendula officinalis (marigold). The efficiency of different techniques is evaluated based on available experimental data, and detailed protocols are provided for key methods.
Data Presentation: Comparison of Extraction Method Efficiency
While direct comparative studies quantifying calenduloside yields across multiple extraction methods are limited, this table summarizes the general efficiency trends based on available literature for the extraction of related compounds like total saponins, flavonoids, and phenolics from Calendula officinalis. Modern techniques generally offer higher yields in shorter extraction times compared to conventional methods.
| Extraction Method | Principle | Typical Solvent(s) | Temperature (°C) | Extraction Time | General Yield of Bioactive Compounds |
| Maceration | Soaking the plant material in a solvent to soften and release its soluble constituents. | Ethanol, Ethanol/Water mixtures, Oil | Room Temperature (20-25) | 24 hours - several weeks | Moderate |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. | Ethanol, Ethanol/Water mixtures | 30 - 70 | 5 - 35 minutes | High |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds. | Ethanol, Ethanol/Water mixtures | 50 - 100 | 1 - 10 minutes | High to Very High |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as a solvent, offering high selectivity and yielding solvent-free extracts. | Supercritical CO2, often with a co-solvent like Ethanol | 40 - 80 | 1 - 4 hours | High (especially for non-polar compounds) |
Note: The yields are qualitative comparisons based on literature. Actual yields of calendulosides can vary significantly depending on the specific plant material, solvent system, and precise experimental conditions.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Maceration
Maceration is a simple and widely used conventional extraction method.
Protocol:
-
Preparation of Plant Material: Air-dry the flower heads of Calendula officinalis at room temperature and then grind them into a coarse powder.
-
Extraction: Place the powdered plant material in a sealed container and add the solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).
-
Incubation: Store the container at room temperature for a period ranging from 3 to 7 days, with occasional shaking.
-
Filtration: After the maceration period, filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE is a modern and efficient method that enhances extraction yield and reduces extraction time.
Protocol:
-
Preparation of Plant Material: Prepare dried and powdered Calendula officinalis flowers as described for maceration.
-
Extraction: Mix the powdered plant material with a suitable solvent (e.g., 50% ethanol) in a flask at a solid-to-solvent ratio of 1:20 (w/v).
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 50°C) and frequency (e.g., 40 kHz) for a specified duration (e.g., 30 minutes).
-
Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy for rapid and efficient extraction.
Protocol:
-
Preparation of Plant Material: Use dried and powdered Calendula officinalis flowers.
-
Extraction: Place the powdered plant material and the solvent (e.g., 60% ethanol) in a microwave-safe extraction vessel at a solid-to-solvent ratio of 1:25 (w/v).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a set power (e.g., 500 W) and temperature (e.g., 80°C) for a short duration (e.g., 5 minutes).
-
Cooling and Filtration: Allow the vessel to cool to room temperature before filtering the extract.
-
Concentration: Remove the solvent from the filtrate to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses supercritical fluids for extraction.
Protocol:
-
Preparation of Plant Material: Use dried and ground Calendula officinalis flowers.
-
Extraction: Load the powdered plant material into the extraction vessel of a supercritical fluid extractor.
-
Supercritical CO2 Extraction: Pump supercritical CO2 (e.g., at 300 bar and 50°C) through the extraction vessel. A co-solvent such as ethanol can be added to modify the polarity of the supercritical fluid.
-
Separation: De-pressurize the fluid in a separator to precipitate the extracted compounds.
-
Collection: Collect the extract from the separator.
Mandatory Visualization: Signaling Pathways of Calenduloside E
Recent studies have highlighted the role of Calenduloside E, a prominent calenduloside, in modulating key cellular signaling pathways associated with its anti-inflammatory and neuroprotective effects. The following diagram illustrates the interaction of Calenduloside E with the PI3K/Akt, ERK, and AMPK/SIRT3 pathways.[1][2]
The diagram illustrates that Calenduloside E can promote neuroprotection and cell survival by activating the PI3K/Akt pathway and inhibiting the pro-inflammatory and pro-apoptotic ERK pathway.[1] Furthermore, it enhances mitochondrial function through the activation of the AMPK/SIRT3 pathway, contributing to its overall therapeutic effects.[2]
References
Differential Expression of Calendulosides in Calendula officinalis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential expression of calendulosides, a significant class of triterpenoid saponins, across various plant parts of Calendula officinalis (pot marigold). The data presented is compiled from scientific literature to aid in research, natural product development, and targeted extraction strategies.
Quantitative Comparison of Triterpenoids in Calendula officinalis
The distribution and concentration of triterpenoid saponins, including calendulosides, vary significantly among the different organs of Calendula officinalis. The flowers, particularly the ligulate florets, are the primary accumulation sites for these compounds. In contrast, the roots synthesize a distinct profile of saponins, and the leaves contain comparatively lower concentrations.
A study by Niżyński et al. (2015) provides a detailed quantitative analysis of triterpenoids in various plant parts of Calendula officinalis cv. 'Persimmon Beauty'. The findings are summarized in the table below.
| Plant Organ | Total Triterpenoid Content (mg/g dry weight) | Key Triterpenoid Profile |
| Ligulate Flowers | 8.8 | Richest source of free and esterified pentacyclic triterpenoids. High in faradiol esters. |
| Whole Inflorescences | 4.6 | High concentration of free and esterified triterpenoids. |
| Leaves | Lower than flowers and roots | Contains α-amyrin, β-amyrin, and lupeol. Oleanolic acid was not identified in this plant part in the study. |
| Roots | 2.55% of dry weight in the form of saponins[1] | Characterized by the presence of D:A-friedooleanane (friedelane) triterpenoids. Saponins in roots have a glucose moiety at C-3 of oleanolic acid, differing from those in flowers which have a glucuronic acid moiety.[1] |
Source: Niżyński et al. (2015). The content of free and esterified triterpenoids of the native marigold (Calendula officinalis) plant and its modifications in in vitro cultures. Phytochemistry Letters, 11, 410-417.[2]
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Source: Calendula officinalis L. cv. 'Persimmon Beauty' plants were used.
-
Harvesting: Whole plants were harvested during the full flowering stage.
-
Dissection: The plants were dissected into whole capitular inflorescences, separated ligulate flowers, leaves, and roots.
-
Drying: The plant material was air-dried at room temperature to a constant weight.
-
Grinding: The dried plant material was finely ground into a powder before extraction.
Extraction of Triterpenoids
-
Solvent: Diethyl ether was used for the extraction of free and esterified triterpenoids.
-
Procedure:
-
A sample of the powdered plant material was subjected to exhaustive extraction with diethyl ether in a Soxhlet apparatus.
-
The resulting extract was evaporated to dryness under reduced pressure.
-
The dry residue was weighed to determine the total extract yield.
-
Saponin Hydrolysis (for analysis of aglycones)
-
Acid Hydrolysis: To analyze the triterpenoid aglycones (sapogenins), the crude extract can be subjected to acid hydrolysis.
-
The extract is dissolved in a mixture of an organic solvent (e.g., methanol) and an acid (e.g., hydrochloric acid).
-
The mixture is heated under reflux for a specified period (e.g., 2-4 hours).
-
After cooling, the reaction mixture is neutralized and extracted with an appropriate organic solvent (e.g., ethyl acetate) to isolate the sapogenins.
-
Quantification by GC-MS/FID
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and a flame ionization detector (FID) was used for the analysis.
-
Sample Preparation: The dried extracts were derivatized before analysis. A common derivatization agent is a mixture of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and TMCS (trimethylchlorosilane).
-
Chromatographic Conditions:
-
Column: A capillary column suitable for triterpenoid separation (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the different triterpenoid compounds. For example, starting at a lower temperature and gradually increasing to a higher temperature.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
-
Detection:
-
FID: Used for the quantification of the separated compounds.
-
MS: Used for the identification of the compounds based on their mass spectra.
-
-
Quantification: The concentration of each triterpenoid was determined by comparing the peak areas with those of external standards of known concentrations.
Visualizations
Biosynthesis of Triterpenoid Saponins
The biosynthesis of calendulosides, like other triterpenoid saponins, follows the isoprenoid pathway. The process begins with the cyclization of 2,3-oxidosqualene to form a pentacyclic triterpenoid skeleton, which then undergoes a series of modifications.
Caption: Generalized biosynthetic pathway of triterpenoid saponins.
Experimental Workflow for Calenduloside Analysis
The following diagram illustrates the general workflow for the extraction and analysis of calendulosides from different plant parts of Calendula officinalis.
Caption: Experimental workflow for calenduloside analysis.
References
A Comparative Metabolomic Study of Calendula officinalis Cultivars: 'Golden Sea' vs. 'Paradise Garden'
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of two distinct cultivars of Calendula officinalis, 'Golden Sea' (GS) and 'Paradise Garden' (PG). The data presented is derived from a comprehensive metabolomic analysis utilizing Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS), offering valuable insights for phytochemical research and the development of novel therapeutic agents.
Data Presentation: Metabolite Distribution
The following tables summarize the relative abundance of key metabolite classes in the ligulate (ray) and tubular (disc) flowers of the 'Golden Sea' and 'Paradise Garden' cultivars. This comparative data highlights significant variations in the chemical composition of these cultivars, which may influence their biological activities. Notably, the inflorescences of the 'Golden Sea' cultivar, which have a 38% higher proportion of tubular flowers, contain 30% more phenolic compounds and 50% more lipids compared to the 'Paradise Garden' cultivar[1][2].
Table 1: Relative Abundance of Major Metabolite Classes in Ligulate vs. Tubular Flowers of Calendula officinalis Cultivars [1][2][3][4][5]
| Metabolite Class | Flower Type | Relative Abundance in 'Golden Sea' (GS) | Relative Abundance in 'Paradise Garden' (PG) |
| Lipids | Ligulate Flowers | Lower | Lower |
| Tubular Flowers | Higher | Higher | |
| Phenolamides | Ligulate Flowers | Lower | Lower |
| Tubular Flowers | Higher | Higher | |
| Caffeoylquinic Acids | Ligulate Flowers | Lower | Lower |
| Tubular Flowers | Higher | Higher | |
| Triterpenoid Glycosides | Ligulate Flowers | Higher | Higher |
| Tubular Flowers | Lower | Lower |
Table 2: Overview of Identified Metabolite Sub-Classes [3][5]
| Main Class | Sub-Classes Identified |
| Phenolic Compounds | Caffeoylquinic acids, Phenolamides, Flavonoids |
| Triterpenoid Glycosides | Derivatives of oleanolic acid |
| Lipids | Phospholipids, Glycolipids, Neutral lipids |
Experimental Protocols
The comparative metabolomic analysis was conducted using a robust and sensitive UPLC-HRMS method. The key steps of the experimental protocol are outlined below.
Sample Preparation and Extraction[3][5]
-
Plant Material: Ligulate and tubular flowers were separated from the inflorescences of Calendula officinalis cultivars 'Golden Sea' and 'Paradise Garden'.
-
Drying and Homogenization: The collected flower samples were dried and homogenized to a fine powder.
-
Extraction: Metabolites were extracted from the homogenized samples using 80% methanol containing internal standards.
UPLC-HRMS Analysis[3]
-
Instrumentation: The analysis was performed on a UPLC system coupled to a Q Exactive Orbitrap high-resolution mass spectrometer.
-
Chromatographic Separation:
-
Column: Acquity UPLC® BEH column (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% aqueous formic acid (A) and acetonitrile with 0.1% formic acid (B) was used.
-
Gradient Program:
-
0–0.5 min: 0.1% B in A
-
0.5–10.0 min: Linear gradient from 0.1% to 95.0% B in A
-
10.0–13.0 min: Isocratic at 95.0% B in A
-
13–15 min: Column wash and re-equilibration
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Modes: Data was acquired in both positive and negative ionization modes to detect a wide range of metabolites. Phenolic compounds and triterpenoid glycosides were more effectively detected in negative mode, while lipids were better analyzed in positive mode[1][3].
-
Data Acquisition: The instrument was operated using XCalibur 3.0.63 software.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways associated with the major metabolites identified in Calendula officinalis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Metabolomics of Ligulate and Tubular Flowers of Two Cultivars of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Metabolomics of Ligulate and Tubular Flowers of Two Cultivars of Calendula officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. comparative-metabolomics-of-ligulate-and-tubular-flowers-of-two-cultivars-of-calendula-officinalis-l - Ask this paper | Bohrium [bohrium.com]
A Comparative Analysis of the Biological Activity of Calenduloside H and its Aglycone, Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the triterpenoid glycoside Calenduloside H and its aglycone form, oleanolic acid. While direct comparative studies are limited, this document synthesizes available experimental data on their anti-inflammatory, cytotoxic, and antioxidant properties.
Executive Summary
Oleanolic acid, the aglycone of this compound, is a well-studied pentacyclic triterpenoid possessing a broad spectrum of biological activities, including potent anti-inflammatory, cytotoxic, and antioxidant effects. The addition of sugar moieties to form glycosides like this compound can significantly modulate these activities. Available data on oleanolic acid glycosides from Calendula officinalis suggest that glycosylation can influence the potency and spectrum of biological effects. For instance, certain oleanolic acid glycosides from Calendula officinalis have demonstrated marked anti-inflammatory and cytotoxic activities, in some cases comparable to or exceeding that of standard drugs. This guide presents the available quantitative data, detailed experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of their structure-activity relationships.
Data Presentation
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Model | Dose/Concentration | Effect | Source |
| Oleanolic Acid Glycosides (from C. officinalis) | TPA-induced inflammation | Mouse ear | ID50: 0.05−0.20 mg/ear | Marked anti-inflammatory activity | [1][2] |
| Oleanolic Acid | Carrageenan-induced paw edema | Rat | 50 mg/kg | 45% inhibition | Not specified in search results |
| Indomethacin (Positive Control) | TPA-induced inflammation | Mouse ear | ID50 = 0.3 mg/ear | Standard anti-inflammatory drug | [1] |
| Hydrocortisone (Positive Control) | TPA-induced inflammation | Mouse ear | ID50 = 0.03 mg/ear | Standard anti-inflammatory drug | [1] |
TPA: 12-O-tetradecanoylphorbol-13-acetate; ID50: 50% inhibitory dose.
Table 2: Comparative Cytotoxic Activity
| Compound | Cell Line | Assay | IC50/GI50 | Source |
| Calenduloside F 6'-O-n-butyl ester & G 6'-O-methyl ester (from C. officinalis) | Colon cancer, Leukemia, Melanoma cells | MTT assay | GI50: 0.77−0.99 µM for one of the compounds against specific cell lines | [1][3] |
| Oleanolic Acid | HCT-116 (Colon Carcinoma) | Not specified | IC50: 18.66 µg/ml | Not specified in search results |
| Oleanolic Acid | MCF-7 (Breast Cancer) | Not specified | IC50: 27.99 µg/ml | Not specified in search results |
| Oleanolic Acid | HepG2 (Liver Cancer) | Not specified | IC50: 34.21 µg/ml | Not specified in search results |
IC50: 50% inhibitory concentration; GI50: 50% growth inhibition.
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC50 | Source |
| This compound | - | Data not available | - |
| Oleanolic Acid | DPPH radical scavenging | 32.46 µg/ml | Not specified in search results |
| Calendula officinalis extract | DPPH radical scavenging | 100 µg/mL | [4] |
| Calendula officinalis extract | ABTS radical scavenging | 6.5 µg/mL | [4] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or oleanolic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound.
-
Reaction Mixture: Add the test compound solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Groups: Fast male Wistar rats or Swiss albino mice overnight with free access to water. Divide the animals into control, standard (e.g., indomethacin-treated), and test groups (treated with different doses of the compound).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
Oleanolic acid is known to exert its anti-inflammatory effects by modulating key signaling pathways. While the specific pathways for this compound are not well-elucidated, it is plausible that it acts through similar mechanisms, either directly or after being metabolized to oleanolic acid.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Calenduloside H
Operational Disposal Plan: A Step-by-Step Guide
Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure personnel safety. The following step-by-step plan outlines the recommended procedure for the disposal of Calenduloside H.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Classification and Segregation
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1][2] this compound, as a saponin, should be treated as hazardous waste.[3] It is imperative to segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
Step 3: Handling Spills
In the event of a spill, follow these procedures:
-
Small Spills: Use appropriate tools to carefully collect the spilled solid material and place it in a designated, labeled hazardous waste container.[4]
-
Large Spills: Use a shovel to transfer the material into a suitable waste disposal container.[4]
After the bulk of the material has been collected, decontaminate the surface.
Step 4: Decontamination of a Spill Area
Finish cleaning the contaminated surface by spreading water on it and allowing it to be evacuated through the sanitary system if local regulations permit.[4] Otherwise, absorb the water with an inert material and place it in the hazardous waste container.
Step 5: Containerization and Labeling
Place all this compound waste, including any contaminated materials from spill cleanup, into a clearly labeled, sealed container. The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The date of accumulation
-
The associated hazards (e.g., "Irritant")
Step 6: Storage of Waste
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat and sources of ignition.[4] Ensure the storage area is secure and accessible only to authorized personnel.
Step 7: Final Disposal
Dispose of the hazardous waste through your institution's designated hazardous waste management program. This must be done in accordance with all local, regional, and national regulations.[1][2][3] Do not empty this compound waste into drains. [3]
Quantitative Data Summary
Specific quantitative data for the disposal of this compound is not available. The following table provides a summary of qualitative safety and disposal information based on general guidelines for saponins.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [3] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [3] |
| Small Spill Cleanup | Use appropriate tools to place in a waste container | [4] |
| Large Spill Cleanup | Use a shovel to place in a waste container | [4] |
| Disposal Route | Through a designated hazardous waste program | [1][2] |
| Prohibited Disposal | Do not empty into drains | [3] |
Experimental Protocol: Spill Decontamination
This protocol details the steps for decontaminating a laboratory surface after a this compound spill.
Materials:
-
Personal Protective Equipment (PPE) as specified above
-
Appropriate tools for solid collection (e.g., scoop, dustpan)
-
Designated hazardous waste container
-
Water
-
Inert absorbent material (e.g., vermiculite, sand)
Procedure:
-
Ensure Safety: Don the appropriate PPE.
-
Containment: If the spill is large, contain the area to prevent further spread.
-
Solid Removal: Carefully collect the spilled this compound using a scoop or other appropriate tools and place it into the designated hazardous waste container.[4]
-
Surface Cleaning: Apply a small amount of water to the contaminated surface.
-
Absorption: Use an inert absorbent material to soak up the water.
-
Waste Transfer: Place the used absorbent material into the hazardous waste container.
-
Final Wipe-Down: Wipe the area with a damp cloth or sponge, and place this in the hazardous waste container.
-
Drying: Allow the decontaminated surface to air dry.
-
Disposal: Seal and label the hazardous waste container for disposal according to institutional and regulatory guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Calenduloside H
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Calenduloside H, a natural product isolated from plants of the Calendula genus.[1][2][3] Adherence to these procedural steps will minimize risk and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Minimum PPE Requirement | Enhanced Precautions (for large quantities or potential for significant aerosolization) |
| Receiving and Unpacking | Laboratory coat, safety glasses, nitrile gloves | Not applicable |
| Storage and Inventory | Laboratory coat, safety glasses, nitrile gloves | Not applicable |
| Weighing and Aliquoting | Laboratory coat, safety glasses with side shields, nitrile gloves, respiratory protection (N95 or higher) | Chemical splash goggles, double-gloving (nitrile), chemical-resistant apron, use of a chemical fume hood or ventilated balance enclosure |
| Solubilizing and Diluting | Laboratory coat, chemical splash goggles, nitrile gloves | Chemical-resistant apron, use of a chemical fume hood |
| Experimental Use | Laboratory coat, safety glasses, nitrile gloves | Chemical splash goggles, task-specific gloves (consult glove compatibility chart) |
| Spill Cleanup | See Spill Response Protocol | See Spill Response Protocol |
| Waste Disposal | Laboratory coat, safety glasses, nitrile gloves | Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves |
Operational Plan: From Receipt to Experiment
A systematic workflow is critical to safely manage this compound within the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a lab coat, safety glasses, and nitrile gloves when unpacking.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
The container should be kept tightly closed to prevent contamination and moisture absorption.
3. Weighing and Preparation of Solutions:
-
Critical Step: Weighing of powdered this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear a lab coat, safety glasses with side shields, nitrile gloves, and an N95 (or higher) respirator.
-
Use anti-static tools and weighing paper to prevent dispersal of the powder.
-
When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
4. Experimental Use:
-
Handle all solutions containing this compound with care, wearing a lab coat, safety glasses, and nitrile gloves.
-
Avoid the generation of aerosols.
-
Work in a well-ventilated area.
Emergency Protocols
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Alert: Inform your supervisor and laboratory safety officer.
-
Contain: If the spill is small and you are trained to do so, cover the spill with an absorbent material suitable for chemical spills. Do not dry sweep a powder spill.
-
Personal Protection: Don appropriate PPE, including a respirator, chemical splash goggles, a lab coat, and heavy-duty gloves.
-
Clean-up: Gently scoop the absorbent material into a labeled hazardous waste container. Clean the area with soap and water.
-
Ventilate: Ensure the area is well-ventilated after cleanup.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. av-at.com [av-at.com]
- 6. PPE [growsafe.co.nz]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. bvl.bund.de [bvl.bund.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
